Travoprost-d4
Description
BenchChem offers high-quality Travoprost-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Travoprost-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H35F3O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2 |
InChI Key |
MKPLKVHSHYCHOC-NJJUMLOVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Travoprost-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Travoprost is a potent synthetic prostaglandin F2α analogue used clinically to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the FP prostanoid receptor, increasing the uveoscleral outflow of aqueous humor.[4] As a prodrug, Travoprost is an isopropyl ester that is rapidly hydrolyzed by corneal esterases to its biologically active free acid form.[2][5]
Accurate quantification of Travoprost and its active metabolite in biological matrices is paramount during preclinical and clinical development for pharmacokinetic, pharmacodynamic, and toxicology studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. Travoprost-d4, a deuterated isotopologue of Travoprost, is specifically designed for this purpose, offering a near-ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation and quantification.
Chemical Identity and Physicochemical Properties
Travoprost-d4 is distinguished from its parent compound by the substitution of four hydrogen atoms with deuterium atoms. This seemingly minor alteration is fundamental to its utility in analytical chemistry. The core identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate-d4 | Derived from[6][7][8] |
| Molecular Formula | C₂₆H₃₁D₄F₃O₆ | [6][9] |
| Molecular Weight | 504.57 g/mol | [6][9] |
| Accurate Mass | 504.26 Da | [6] |
| Unlabeled CAS No. | 157283-68-6 | [6][9] |
| Synonyms | Travatan-d4; Fluprostenol isopropyl ester-d4 | [9] |
| Related Active Acid | Travoprost-d4 Acid (C₂₃H₂₅D₄F₃O₆, MW: 462.49 g/mol ) | [7][10][11] |
Structural Elucidation and Significance of Deuterium Labeling
The molecular architecture of Travoprost-d4 is based on the prostaglandin F2α scaffold, characterized by a cyclopentane ring with two hydroxyl groups and two extended side chains.[2] The key modification in Travoprost-d4 is the strategic placement of four deuterium atoms on the heptenoate side chain.
The IUPAC name of the corresponding free acid, (Z)-7-...hept-5-enoic-3,3,4,4-d4 acid, and the provided SMILES string confirm the location of the deuterium labels.[6][8] The four hydrogen atoms on the C3 and C4 positions of the heptenoate chain (the alpha and beta carbons relative to the carboxyl group) are replaced by deuterium.
Caption: Logical relationship of Travoprost-d4's structural components.
Rationale for Deuterium Placement
The placement of deuterium atoms is not arbitrary. It is strategically chosen to minimize the potential for kinetic isotope effects during metabolism while ensuring the label is not lost through simple chemical exchange. The active free acid of Travoprost is metabolized systemically via beta-oxidation of the carboxylic acid chain.[2] Placing the deuterium labels on the C3 and C4 positions reinforces the C-H bonds at a site relevant to this metabolic pathway, ensuring the labeled internal standard remains intact throughout the analytical process, a critical attribute for its trustworthiness.
Molecular Weight and Application in Mass Spectrometry
The molecular weight of a compound is the weighted average mass of its molecules, while the accurate mass (or monoisotopic mass) is the mass calculated using the most abundant isotope of each element. For mass spectrometry, the accurate mass is of greater importance.
-
Unlabeled Travoprost (C₂₆H₃₅F₃O₆): Molecular Weight ≈ 500.56 g/mol .[5]
-
Travoprost-d4 (C₂₆H₃₁D₄F₃O₆): Molecular Weight ≈ 504.57 g/mol .[6][9]
The incorporation of four deuterium atoms (mass ≈ 2.014 Da each) in place of four protium atoms (mass ≈ 1.008 Da each) results in a mass increase of approximately 4 Da. This mass difference is the cornerstone of its use as an internal standard. In a tandem mass spectrometer, the parent ions of Travoprost and Travoprost-d4 can be selectively isolated based on their different mass-to-charge ratios (m/z). Upon fragmentation, they produce daughter ions that may also exhibit this mass shift, allowing for highly specific and sensitive detection through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Experimental Protocol: Quantification of Travoprost in Plasma by LC-MS/MS
The following is a representative workflow for the use of Travoprost-d4 in a bioanalytical setting. The causality behind key steps is explained to provide field-proven insight.
Step-by-Step Methodology
-
Sample Preparation:
-
Objective: To isolate the analyte from the complex biological matrix (e.g., plasma) and remove interfering substances like proteins and lipids.
-
Protocol:
-
Thaw plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Travoprost-d4 working solution (the internal standard, e.g., at 100 ng/mL in methanol) and vortex briefly. Causality: The internal standard is added at the earliest stage to account for any analyte loss during subsequent extraction and handling steps.
-
Add 300 µL of cold acetonitrile. Causality: Acetonitrile is a protein precipitation agent. It disrupts the protein structure, causing them to aggregate and fall out of solution, releasing the drug.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
-
Chromatographic Separation:
-
Objective: To separate Travoprost from its metabolites and other endogenous components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate detection.
-
Protocol:
-
HPLC System: A standard HPLC or UHPLC system.[12]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The nonpolar stationary phase (C18) retains the relatively lipophilic Travoprost, allowing polar contaminants to elute first.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. Causality: A gradient is used to effectively separate compounds with different polarities and to ensure the strongly retained analyte elutes as a sharp peak.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometric Detection:
-
Objective: To selectively detect and quantify the analyte and internal standard based on their unique mass transitions.
-
Protocol:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Travoprost: Q1: 501.3 m/z → Q3: 301.2 m/z
-
Travoprost-d4: Q1: 505.3 m/z → Q3: 305.2 m/z
-
Causality: These specific parent-to-daughter ion transitions are unique to the target molecules, providing extremely high selectivity and filtering out background noise.
-
-
Data Analysis: The peak area ratio of the Travoprost analyte to the Travoprost-d4 internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.
-
-
Caption: Standard workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
Conclusion
Travoprost-d4 is an indispensable tool in modern drug development and clinical research. Its chemical structure, identical to the parent drug save for four strategically placed deuterium atoms, and its corresponding molecular weight shift of +4 Da, provide the foundation for its use as a highly reliable internal standard. This guide has detailed its structural characteristics, the rationale behind its design, and its practical application in robust, validated bioanalytical methods. For scientists engaged in the study of Travoprost, the use of Travoprost-d4 ensures the highest degree of accuracy and precision in quantitative assays, underpinning the integrity of pharmacokinetic and clinical data.
References
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Travoprost-d4 Acid. Retrieved from splendidlab.com. [Link]
-
Pharmaffiliates. (n.d.). Travoprost-impurities - Stable isotopes. Retrieved from pharmaffiliates.com. [Link]
-
International Laboratory USA. (n.d.). Travoprost-d4 Acid. Retrieved from interlabsupply.com. [Link]
-
Yuwei. (n.d.). Travoprost-d4. Retrieved from yuwei-bio.com. [Link]
-
Chemignition Laboratory. (2025, January 13). Travoprost: Structure, Properties, Pharmacology, and Safety. Retrieved from chemignition.com. [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of (±) Travoprost and its Analogs. Retrieved from benthanscience.com. [Link]
-
U.S. Food and Drug Administration. (n.d.). TRAVATAN® (travoprost ophthalmic solution) 0.004%. Retrieved from accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Synthesis of (+/-) Travoprost and its Analogs. Retrieved from researchgate.net. [Link]
-
National Center for Biotechnology Information. (n.d.). Travoprost. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. Retrieved from ijrapas.com. [Link]
-
European Medicines Agency. (n.d.). Travatan, INN-Travoprost. Retrieved from ema.europa.eu. [Link]
-
ResearchGate. (n.d.). A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. Retrieved from researchgate.net. [Link]
-
Clinicaltrials.eu. (n.d.). Travoprost – Application in Therapy and Current Clinical Research. Retrieved from clinicaltrials.eu. [Link]
-
Sridhar, U., et al. (2025, March 24). Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of travoprost-1,9-lactone by RCM from diene 47. Retrieved from researchgate.net. [Link]
-
Gandolfi, S. A., et al. (2004, September 15). Intraocular pressure lowering efficacy of travoprost. PubMed. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the branded travoprost eye drop Travatan.... Retrieved from researchgate.net. [Link]
-
S., S., et al. (2016, April 1). SIMULTANEOUS QUANTIFICATION OF TRAVOPROST AND TIMOLOL MALEATE IN PHARMACEUTICAL FORMULATION BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Gandolfi, S., et al. (2003, July 15). Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma. PubMed. [Link]
-
FCAD Group. (n.d.). Travoprost. Retrieved from fcad.cn. [Link]
-
Parrish, R. K., et al. (n.d.). Travoprost in the management of open-angle glaucoma and ocular hypertension. PMC. [Link]
-
Quaranta, L., et al. (2015, November 21). Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure. ResearchGate. [Link]
Sources
- 1. chemignition.com [chemignition.com]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]
- 7. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]
- 8. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. Travoprost-d4 Acid | 282550-19-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Travoprost-d4 – Isotopic Standards in Ophthalmic Pharmacokinetics
[1][2]
Executive Summary
Travoprost-d4 is the deuterium-labeled isotopologue of Travoprost, a synthetic prostaglandin F2α analogue used to treat glaucoma.[1][2] In drug development and clinical pharmacokinetics (PK), Travoprost-d4 serves as the critical Internal Standard (IS) for the quantification of Travoprost and its active metabolite (Travoprost Free Acid) via LC-MS/MS.[1][2]
Because Travoprost is administered in microgram doses (typically 0.004% ophthalmic solution) and rapidly hydrolyzes in the cornea, systemic and ocular matrices contain ultra-trace levels (pg/mL) of the drug. The use of a tetradeuterated (d4) standard compensates for matrix effects, extraction variability, and ionization suppression, ensuring the high sensitivity required for regulatory-grade bioanalysis.
Part 1: Chemical Identity & Structural Integrity[1]
A critical distinction exists between the Ester (Prodrug) and the Acid (Active Metabolite).[1] Researchers must select the correct identifier based on the specific analyte being quantified.[1]
Travoprost-d4 (Isopropyl Ester)
This is the deuterated form of the intact prodrug.[1][2]
-
Chemical Name: Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-3,3,4,4-tetradeuteriohept-5-enoate[1][2]
-
CAS Number: Not formally assigned (Often referenced as 157283-68-6 (labeled) or Fluprostenol isopropyl ester-d4).[1][2][3]
-
Molecular Formula:
[1][2] -
Molecular Weight: 504.57 g/mol (approx. 4 Da shift from unlabeled MW 500.55).[1][2]
-
Application: Quantification of the intact prodrug in formulation analysis or early-stage corneal penetration studies.[1][2]
Travoprost Acid-d4 (Active Metabolite)
This is the deuterated form of the biologically active free acid.[1][2]
-
Chemical Name: (+)-Fluprostenol-d4; 16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranorprostaglandin F2α-d4.[1]
-
Molecular Formula:
[1][2] -
Application: Quantification of the active drug in aqueous humor and plasma (Systemic PK).[1]
Structural Visualization & Hydrolysis
The following diagram illustrates the chemical relationship and the specific site of deuteration (typically carbons 3 and 4 of the heptenoic acid chain) which ensures the label is retained after ester hydrolysis.
Caption: Metabolic activation of Travoprost-d4 to Travoprost Acid-d4, highlighting retention of the isotopic label.
Part 2: Synthesis & Isotopic Labeling Strategy
The "d4" Advantage
The choice of a tetradeuterated (d4) standard is deliberate.[1] A mass shift of +4 Da is optimal for small molecules (MW ~500) because:
-
Isotopic Separation: It moves the IS mass envelope safely beyond the natural M+2 isotope abundance of the analyte (caused by
, ), preventing "cross-talk" or signal interference.[1][2] -
Stability: Deuterium labels at positions C3 and C4 (adjacent to the double bond but not vinylic) are generally chemically stable and non-exchangeable under physiological pH, unlike acidic protons.[1]
Synthesis Logic
Synthesis typically involves a Wittig reaction using a deuterated carboxyalkyl phosphonium salt.[1]
Part 3: Analytical Application (LC-MS/MS)
Role as Internal Standard
In LC-MS/MS, Travoprost-d4 corrects for:
-
Matrix Effects: Co-eluting phospholipids in plasma/aqueous humor can suppress ionization.[1] The IS co-elutes with the analyte and experiences the exact same suppression, normalizing the response.
-
Recovery Losses: Any loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mirrored by the IS.[1][2]
Validated Method Parameters
For a typical quantitative assay in human plasma or aqueous humor:
| Parameter | Specification |
| Instrumentation | Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS) |
| Ionization | Electrospray Ionization (ESI), Negative Mode (Acid) or Positive Mode (Ester) |
| Chromatography | C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| MRM Transitions | Travoprost Acid: 457.2 → 161.1 (Quantifier)Travoprost Acid-d4 (IS): 461.2 → 161.1 |
Note: The product ion (m/z 161.[1][6]1) corresponds to the trifluoromethylphenoxy moiety, which is common to both the labeled and unlabeled forms. The mass differentiation occurs in the precursor ion.
Part 4: Handling, Stability, & Storage[7]
Critical Warning: Travoprost is an isopropyl ester .[1][2][7] Esters are susceptible to chemical hydrolysis, particularly in basic conditions or if stored in protic solvents with water traces.[1]
Storage Protocol
-
Primary Stock: Store neat powder at -20°C or -80°C .
-
Solvent Selection: Dissolve in Methyl Acetate or 100% Acetonitrile .[1][2] Avoid Methanol (risk of transesterification) or water for stock solutions.[1][2]
-
Working Solutions: Prepare fresh daily or store at -20°C for <1 week.
-
Glassware: Use silanized glass vials to prevent adsorption (prostaglandins are "sticky" lipophilic compounds).[1][2]
Part 5: Experimental Protocol (Sample Preparation)
This workflow describes the extraction of Travoprost Acid from plasma using Travoprost-d4 Acid as the IS.[1]
Workflow Diagram
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Travoprost quantification.
Detailed Steps
-
Spiking: Aliquot 200 µL of plasma. Add 20 µL of Travoprost-d4 working solution (e.g., 10 ng/mL).[1][2] Vortex for 30s.
-
Acidification: Add 200 µL of 0.1% Formic Acid to protonate the carboxylic acid (improving extraction efficiency into organic solvent).
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Shake/tumble for 10 min.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic supernatant.[1]
-
Drying: Evaporate the organic layer under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).
-
Analysis: Inject into LC-MS/MS.
References
-
Jia, W., et al. (2021).[1][2] Simultaneous determination of travoprost and its major metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. Travoprost (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
US FDA. Travatan Z (Travoprost) Prescribing Information. Retrieved from [Link][1][2]
Sources
- 1. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]
- 2. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Travoprost and Travoprost-d4: Principles and Applications in Drug Development
This guide provides a comprehensive technical overview of Travoprost and its deuterated analog, Travoprost-d4, for researchers, scientists, and professionals in drug development. The content delves into their distinct properties and the critical role of isotopic labeling in modern analytical methodologies.
Introduction to Travoprost and the Significance of Isotopic Labeling
Travoprost is a synthetic prostaglandin F2α analog used primarily to treat open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug; after topical administration to the eye, it is hydrolyzed by esterases in the cornea to its biologically active free acid, which is a selective FP prostanoid receptor agonist.[3][4] This activation increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][5][6]
In the realm of drug development and bioanalysis, achieving the highest degree of accuracy and precision is paramount.[7] Isotopic labeling, the replacement of one or more atoms in a molecule with their heavier, stable isotopes, is an indispensable technique.[8][9] Travoprost-d4 is a deuterated version of Travoprost, where four hydrogen atoms have been replaced by deuterium. This seemingly minor alteration has profound implications for its use in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10]
Comparative Physicochemical Properties
While Travoprost and Travoprost-d4 are chemically and biologically similar, their key difference lies in their molecular weight due to the presence of deuterium atoms. This mass difference is the foundation of their differential detection in mass spectrometry.[7]
| Property | Travoprost | Travoprost-d4 |
| Molecular Formula | C26H35F3O6[1][3] | C26H31D4F3O6[11][12] |
| Molecular Weight | 500.56 g/mol | 504.57 g/mol [11][12] |
| CAS Number | 157283-68-6[3][5] | 157283-68-6 (unlabeled)[11] |
| Appearance | Clear, colorless to slightly yellow oil[4] | Not explicitly stated, but expected to be similar to Travoprost |
| Solubility | Very soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water.[4] | Not explicitly stated, but expected to be similar to Travoprost |
The Role of Travoprost-d4 as an Internal Standard
The "gold standard" in quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard.[7] Travoprost-d4 serves as an ideal internal standard for the quantification of Travoprost and its active metabolite, Travoprost free acid, in biological matrices.
The Principle of Isotope Dilution Mass Spectrometry (IDMS):
The core principle behind using Travoprost-d4 is Isotope Dilution Mass Spectrometry (IDMS).[7] A known amount of the deuterated standard (Travoprost-d4) is added to the biological sample (e.g., plasma, aqueous humor) at the very beginning of the sample preparation process. Because Travoprost-d4 is chemically almost identical to Travoprost, it experiences the same processing variations as the analyte.[7][10] This includes degradation, loss during extraction, and variations in ionization efficiency within the mass spectrometer.[7]
The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the analyte (Travoprost) to the signal from the internal standard (Travoprost-d4), a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[7][13]
Caption: Workflow for quantitative analysis of Travoprost using Travoprost-d4 as an internal standard.
Experimental Protocol: Quantification of Travoprost in Human Plasma using LC-MS/MS
This section outlines a typical bioanalytical method for the quantification of Travoprost and its active metabolite, Travoprost free acid, in human plasma.
4.1. Materials and Reagents
-
Travoprost analytical standard
-
Travoprost-d4 internal standard
-
Travoprost free acid analytical standard
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
4.2. Sample Preparation
-
Thaw human plasma samples and standards on ice.
-
To a 1.0 mL aliquot of plasma, add a known concentration of Travoprost-d4 and Travoprost-d4 free acid internal standard solution.
-
Vortex mix for 30 seconds.
-
Acidify the plasma with 0.1 M formic acid.[18]
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.[18]
4.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is commonly used.[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[18]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Travoprost Free Acid | 457 | 161 (3-trifluoromethylphenolate)[18] |
| Travoprost-d4 Free Acid | 461 | 161 (3-trifluoromethylphenolate)[18] |
4.4. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity
-
Accuracy and Precision
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
Caption: A step-by-step diagram of the bioanalytical method for Travoprost quantification.
Conclusion
The distinction between Travoprost and Travoprost-d4 is fundamental to modern bioanalytical chemistry. While Travoprost is the active pharmaceutical ingredient, its deuterated counterpart, Travoprost-d4, is an indispensable tool for accurate and precise quantification.[7] The use of stable isotope-labeled internal standards like Travoprost-d4 minimizes analytical variability, ensuring the generation of reliable pharmacokinetic and drug metabolism data, which is crucial for regulatory submissions and the overall success of drug development programs.[8][22]
References
-
Travoprost | C26H35F3O6 | CID 5282226 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Travoprost - Wikipedia. (n.d.). Wikipedia. [Link]
-
Travoprost: Structure, Properties, Pharmacology, and Safety - Chemignition Laboratory. (2025, January 13). Chemignition. [Link]
-
Enhancing Drug Metabolism Studies with 13C-Labeled Compounds - Stable Isotope. (n.d.). Stable Isotope. [Link]
-
PRODUCT MONOGRAPH TRAVATAN® Travoprost Ophthalmic Solution, 0.004% w/v (with benzalkonium chloride, 0.015%). (2009, June 4). [Link]
-
TRAVATAN® (travoprost ophthalmic solution) 0.004% - accessdata.fda.gov. (n.d.). FDA. [Link]
-
What is the mechanism of Travoprost? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]
-
TRAVATAN® (travoprost ophthalmic solution) 0.004% - accessdata.fda.gov. (n.d.). FDA. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Metabolic Solutions. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Chemicals Knowledge Hub. [Link]
-
Safety and Pharmacokinetics of Travoprost a Potent Prostaglandin F (FP) Receptor Agonist, in Patients With Renal and Hepatic Impairment | IOVS. (2002, December 15). IOVS. [Link]
-
Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15). PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC. (n.d.). PMC. [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. [Link]
-
Travoprost chemical structure. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Travatan, INN-Travoprost. (n.d.). [Link]
-
Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed. (2014, September 12). PubMed. [Link]
-
Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. - GOV.UK. (2022, May 26). GOV.UK. [Link]
-
Travoprost-d4 Acid - CRO Splendid Lab Pvt. Ltd. (n.d.). Splendid Lab. [Link]
-
Methods for quantitative estimation of prostaglandins - PubMed. (n.d.). PubMed. [Link]
-
Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - MDPI. (2025, April 24). MDPI. [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - MDPI. (2016, February 6). MDPI. [Link]
-
Travoprost-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
Synthesis of (±) Travoprost and its Analogs - Bentham Science Publisher. (n.d.). Bentham Science. [Link]
-
Synthesis of (+/-) Travoprost and its Analogs | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Structures of the prostaglandin analogs under investigation. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Travoprost-d4 Acid - International Laboratory USA. (n.d.). International Laboratory USA. [Link]
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]
-
(PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - ResearchGate. (2025, October 16). ResearchGate. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). [Link]
-
A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed. (2021, January 26). PubMed. [Link]
-
Efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma | International Journal of Basic & Clinical Pharmacology. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]
-
Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed. (2001, October 15). PubMed. [Link]
-
(PDF) Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Travoprost - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. chemignition.com [chemignition.com]
- 6. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scbt.com [scbt.com]
- 12. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]
- 13. texilajournal.com [texilajournal.com]
- 14. Travoprost-d4 Acid | 282550-19-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. International Laboratory USA [intlab.org]
- 17. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. jchps.com [jchps.com]
- 22. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Solvation Dynamics of Travoprost-d4 in Methanol vs. Acetonitrile: A Bioanalytical Whitepaper
Executive Summary
For bioanalytical scientists developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, the selection of an appropriate solvent for internal standards (IS) is a critical parameter that dictates assay reliability. This whitepaper provides an in-depth technical analysis of the solubility, thermodynamic stability, and extraction dynamics of Travoprost-d4 —the stable isotope-labeled internal standard for the prostaglandin F2α analog, Travoprost. By comparing its behavior in methanol (MeOH) versus acetonitrile (ACN), this guide establishes field-proven methodologies for optimizing stock solution stability and sample preparation workflows.
Physicochemical Profiling of Travoprost-d4
Travoprost-d4 is a highly lipophilic, synthetic prostaglandin analog prodrug. Structurally, it is an isopropyl ester containing a trifluoromethyl-phenoxy moiety. Because it is utilized as an internal standard to track the extraction recovery and ionization efficiency of its unlabeled counterpart, its solubility profile directly impacts the accuracy of pharmacokinetic (PK) quantification.
According to authoritative pharmacological data, the free drug is a clear, viscous oil that is practically insoluble in water (approx. 41 ppm) but exhibits exceptional solubility in organic solvents, exceeding 10% w/v (>100 mg/mL) in both methanol and acetonitrile 1.
Quantitative Data: Chemical Properties
The following table summarizes the core physicochemical metrics that dictate the solvation behavior of Travoprost-d4 2.
| Property | Value / Description | Bioanalytical Implication |
| Molecular Formula | C₂₆H₃₁D₄F₃O₆ | Deuterium labeling provides a +4 Da mass shift for MS/MS resolution. |
| Molecular Weight | 504.6 g/mol | Requires optimization of collision energy for specific MRM transitions. |
| LogP (Octanol/Water) | 5.03 | Highly lipophilic; necessitates high organic solvent ratios for dissolution. |
| Aqueous Solubility | ~0.04 mg/mL (Insoluble) | Cannot be prepared in purely aqueous buffers without precipitation. |
| Organic Solubility | >100 mg/mL (Very Soluble) | Highly compatible with both ACN and MeOH for stock standard preparation. |
Solvation Thermodynamics and Chemical Stability
While Travoprost-d4 is "very soluble" in both methanol and acetonitrile 3, the mechanism of solvation—and the resulting long-term stability of the analyte—differs drastically between the two.
The Transesterification Threat in Methanol
Methanol is a polar protic solvent. It dissolves Travoprost-d4 primarily through hydrogen bonding with the molecule's hydroxyl groups and ester oxygen. However, because Travoprost is an isopropyl ester, prolonged storage in a primary alcohol like methanol introduces a severe kinetic risk: transesterification . In the presence of trace acidic or basic impurities (often leached from standard glass vials), methanol can attack the ester bond, replacing the isopropyl group with a methyl group. This degrades the IS concentration over time, leading to artificially inflated quantitative results for the target analyte.
The Aprotic Advantage of Acetonitrile
Acetonitrile is a polar aprotic solvent. It solvates the lipophilic aliphatic chains and the trifluoromethyl-phenoxy ring of Travoprost-d4 via strong dipole-dipole interactions. Crucially, because ACN lacks a nucleophilic hydroxyl group, it is chemically inert toward esters. Therefore, ACN provides the same >10% w/v solubility capacity while completely eliminating the risk of transesterification.
Logical relationship of Travoprost-d4 solvation thermodynamics in MeOH vs ACN.
Quantitative Data: Solvent Comparison Metrics
| Metric | Methanol (MeOH) | Acetonitrile (ACN) | Causality / Impact on Travoprost-d4 |
| Dielectric Constant | 33.0 | 37.5 | Both provide excellent solvation for the polar moieties of the prodrug. |
| Protic Nature | Protic | Aprotic | MeOH risks transesterification; ACN preserves the isopropyl ester bond. |
| Protein Precipitation | Flocculent / Loose | Dense / Compact | ACN yields a tighter pellet during plasma extraction, reducing LC column clogging. |
| Evaporation Rate | Slower | Faster | ACN reduces time required for nitrogen blow-down during sample concentration. |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in Quality Control (QC) checks to independently verify that the experimental choices (e.g., solvent selection) are functioning as intended without external bias.
Protocol 1: Preparation and Stability Validation of Stock Solutions
Objective: To prepare a 1.0 mg/mL primary stock of Travoprost-d4 and validate its chemical stability against transesterification.
Step-by-Step Methodology:
-
Solvent Purging: Purge HPLC-grade Acetonitrile with nitrogen gas for 5 minutes to displace dissolved oxygen, preventing oxidative degradation of the lipid chain.
-
Dissolution: Accurately weigh 1.0 mg of Travoprost-d4 into a silanized amber glass vial (silanization prevents non-specific binding of lipophilic compounds to glass silanol groups). Add 1.0 mL of the purged ACN.
-
Homogenization: Vortex for 60 seconds. Causality: Due to the LogP of 5.03, the oil will rapidly dissolve via dipole-dipole interactions.
-
Self-Validation (Time-Zero QC): Immediately transfer a 10 µL aliquot into a secondary vial and dilute to 10 ng/mL with 50:50 ACN:Water. Inject onto the LC-MS/MS. This establishes the Time-Zero (T0) Reference Area .
-
Stress Testing: Prepare a parallel stock using Methanol. Store both the ACN and MeOH stocks at room temperature (25°C) for 7 days.
-
System Verification: After 7 days, inject a System Suitability Test (SST) sample to ensure MS/MS sensitivity has not drifted. Then, inject the stressed ACN and MeOH stocks.
-
Acceptance Criteria: The ACN stock must maintain ≥95% of the T0 peak area. If the MeOH stock shows a >5% reduction in the primary MRM transition alongside the appearance of a new peak at -28 Da (loss of isopropyl, addition of methyl), transesterification is confirmed.
Protocol 2: Bioanalytical Sample Preparation (Protein Precipitation)
Objective: To extract Travoprost-d4 from biological matrices (e.g., plasma) efficiently prior to LC-MS/MS.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Spiking: Add 10 µL of the ACN-based Travoprost-d4 working solution (100 ng/mL).
-
Precipitation: Add 150 µL of cold (4°C) Acetonitrile to the sample. Causality: A 3:1 ratio of ACN to plasma rapidly denatures proteins by disrupting their hydration shells, forcing them to aggregate. ACN is chosen over MeOH here because it produces a significantly denser protein pellet, trapping fewer lipophilic analyte molecules in the matrix.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete phase mixing and disruption of protein-drug binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Recovery & Evaporation: Transfer 150 µL of the clear supernatant to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Causality: ACN's higher vapor pressure compared to MeOH accelerates this step, minimizing thermal stress on the prostaglandin analog.
-
Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 40:60 ACN:0.1% Formic Acid in Water).
Step-by-step bioanalytical sample preparation workflow comparing MeOH and ACN.
Conclusion
While thermodynamic solubility data indicates that Travoprost-d4 is highly soluble in both methanol and acetonitrile, bioanalytical expertise dictates that acetonitrile is the superior solvent . By utilizing aprotic dipole-dipole solvation, ACN entirely circumvents the risk of transesterification inherent to primary alcohols like methanol. Furthermore, in downstream sample preparation workflows, ACN provides superior protein precipitation dynamics and faster evaporation rates, resulting in a highly robust, self-validating LC-MS/MS methodology.
References
- Title: Travoprost Ophthalmic Solution, 0.003% (NDA 204822)
- Title: Fluprostenol isopropyl ester-d4 (Travoprost-d4)
- Source: DailyMed (NIH)
- Title: TRAVATAN (travoprost ophthalmic solution) 0.
Sources
Deuterated Travoprost: Physicochemical Stability Profiling in Ophthalmic Formulations
Executive Summary
Travoprost is a prostaglandin F2
This guide explores the application of Deuterium Kinetic Isotope Effects (KIE) to enhance the stability profile of Travoprost. While deuteration is traditionally employed to optimize pharmacokinetic (PK) profiles by slowing CYP450 metabolism, this whitepaper focuses on its utility in formulation stability .[1] We posit that selective deuteration at the C-15 methine position significantly retards oxidative degradation via a primary KIE, while offering negligible protection against hydrolytic cleavage, necessitating a bifurcated formulation strategy.[1]
The Physicochemical Basis of Instability
To stabilize Travoprost, we must first deconstruct its failure modes.[1] The molecule contains a cyclopentane ring with two side chains. The stability of the molecule in an aqueous ophthalmic vehicle (typically pH 5.5–6.0) is governed by the bond dissociation energies (BDE) of specific functional groups.[1]
The Hydrolytic Pathway (The Dominant Vector)
Travoprost is a prodrug; the isopropyl ester is designed to be cleaved by corneal esterases in vivo.[2] However, in the bottle, this ester is susceptible to acid/base-catalyzed hydrolysis.[1]
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[3]
-
Deuterium Impact: Negligible. Replacing protons on the isopropyl group or the
-carbon of the acid chain with deuterium induces only a secondary KIE (typically ). This is insufficient to materially extend shelf-life against hydrolysis.[1]
The Oxidative Pathway (The Target for Deuteration)
The allylic alcohol system at C-15 is prone to oxidation, converting the active hydroxyl group into a ketone (15-keto travoprost), rendering the molecule inactive.[1]
-
Mechanism: Abstraction of the methine proton at C-15, followed by electron rearrangement.[1]
-
Deuterium Impact: Significant. The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. Cleavage of the C-D bond at C-15 represents the rate-determining step (RDS) in oxidation.[1]
-
Theoretical Gain: A primary KIE (
) of 6.0–10.0 is theoretically achievable, drastically reducing the formation of the 15-keto impurity.
Degradation Pathways & Logic Map
The following diagram illustrates the competing degradation pathways and identifies where deuteration acts as a "molecular blockade."
Figure 1: Mechanistic map of Travoprost degradation.[1][4] Note that deuteration specifically targets the oxidative pathway (yellow) while leaving the hydrolytic pathway (red) largely unaffected.[1]
Experimental Protocol: Comparative Stress Testing
To validate the stability hypothesis, a comparative stress test between Travoprost (Protio) and 15-Deutero-Travoprost (Deutero) is required.[1] This protocol is adapted from ICH Q1A(R2) guidelines but modified for rapid kinetic profiling.[1]
Materials & Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of Protio and Deutero variants in Acetonitrile.
-
Buffer Systems:
Stress Conditions Workflow
| Stress Condition | Reagent / Environment | Duration | Target Degradation | Expected KIE Impact |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 - 24 Hours | Free Acid (>10%) | None ( |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1 - 4 Hours | Free Acid (>10%) | None ( |
| Oxidation | 3% | 24 - 48 Hours | 15-Keto Analog | High ( |
| Photostability | UV/Vis (1.2M lux hours) | 7 Days | 15-Keto / Isomers | Moderate |
Analytical Method (LC-MS/MS)
Standard UV detection is often insufficient for distinguishing isotopic shifts.[1] Mass Spectrometry is mandatory.[1]
-
Instrument: UHPLC coupled to Q-TOF or Triple Quad MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm,
mm.[1] -
Mobile Phase:
-
Gradient: 30% B to 95% B over 5 minutes.
-
Detection:
Analytical Workflow Diagram
The following workflow ensures data integrity and proper quenching of reactions to prevent "artificial" degradation during analysis.
Figure 2: Step-by-step experimental workflow for comparative stability assessment.
Data Interpretation & Causality
When analyzing the results from the protocol above, the distinction between Thermodynamic Stability and Kinetic Stability is crucial.
Hydrolytic Results (The Control)
You will likely observe that the degradation curves for Protio-Travoprost and Deutero-Travoprost are superimposable under acid/base stress.[1]
-
Causality: The ester bond cleavage is remote from the C-15 deuteration site. The inductive effect of deuterium through the carbon chain is insufficient to stabilize the carbonyl carbon against nucleophilic attack.
Oxidative Results (The Variable)
Under peroxide stress, the Protio variant will show a rapid decline and a corresponding rise in the 15-keto peak. The Deutero variant should show a significantly flatter degradation curve.
-
Calculation: Calculate the Kinetic Isotope Effect (
) using the pseudo-first-order rate constants ( ): [1] -
Success Criteria: A KIE
indicates a commercially viable stabilization against oxidation.[1]
Summary of Expected Stability Metrics
| Parameter | Protio-Travoprost | Deutero-Travoprost (C-15) | Improvement Factor |
| Hydrolysis | ~45 min (in plasma) / Hours (buffer) | Equivalent | 1.0x (Neutral) |
| Oxidation Rate ( | High | Low | ~6.0x (Significant) |
| Shelf-Life Implication | Requires antioxidant | Reduced antioxidant need | High |
References
-
USP Monographs . Travoprost Ophthalmic Solution.[1][5] United States Pharmacopeia.[1][5] Link (Requires Subscription, general reference).[1]
-
Zanoni, T.B., et al. (2015).[1] "Stability of prostaglandin analogs in ophthalmic formulations." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Sestelo, J.P., et al. (2017).[1] "Deuterated drugs: A pharmacological and toxicological perspective." Journal of Medicinal Chemistry. Link[1]
-
FDA Guidance for Industry . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link
-
Gant, T.G. (2014).[1] "Using deuterium in drug discovery: leaving the label behind." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Travoprost - Wikipedia [en.wikipedia.org]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
Precision Pharmacokinetics in Ophthalmic Drug Development: Applications of Travoprost-d4 in LC-MS/MS Bioanalysis
Executive Summary
The quantification of ophthalmic drugs in biological matrices presents a unique bioanalytical challenge. Ocular matrices such as aqueous humor are extracted in micro-volumes, and systemic absorption of topically applied ophthalmic therapeutics is minimal, often resulting in picogram-per-milliliter (pg/mL) plasma concentrations. This technical whitepaper explores the critical application of Travoprost-d4 , a stable isotope-labeled internal standard (SIL-IS), in the ultra-high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Travoprost and its active metabolite. Designed for researchers and drug development professionals, this guide dissects the causality behind experimental choices and provides a self-validating methodological framework for precision pharmacokinetics.
The Pharmacokinetic Landscape of Travoprost
Travoprost is a highly selective prostaglandin F2α (PGF2α) analog utilized globally for the management of open-angle glaucoma and ocular hypertension[1]. Administered as an isopropyl ester prodrug, it is highly lipophilic, allowing it to penetrate the corneal epithelium. Upon absorption, it undergoes rapid esterase-driven hydrolysis in the cornea to yield its biologically active form, Travoprost Free Acid (TFA).
TFA acts as a potent agonist at the FP prostanoid receptor located in the ciliary muscle and trabecular meshwork. This binding initiates a signaling cascade that upregulates matrix metalloproteinases (MMPs), remodels the extracellular matrix, and ultimately enhances the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure (IOP)[2].
Figure 1: Pharmacological pathway of Travoprost from absorption to IOP reduction.
The Analytical Challenge
Evaluating the pharmacokinetics of Travoprost requires extreme analytical sensitivity. Peak aqueous humor concentrations are reached within 1 to 2 hours post-dose, with a short half-life of approximately 1.5 hours[3]. Systemically, the drug is rapidly metabolized and eliminated; human plasma concentrations of TFA rarely exceed 25 pg/mL, and the plasma half-life is roughly 45 minutes[4]. Quantifying these sub-nanogram levels in complex, protein- and salt-rich biological matrices necessitates advanced LC-MS/MS methodologies.
The Analytical Imperative for Travoprost-d4
LC-MS/MS is highly susceptible to matrix effects —specifically, ion suppression or enhancement during electrospray ionization (ESI) caused by co-eluting endogenous compounds (e.g., phospholipids, salts). To establish a self-validating and robust analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.
Why Travoprost-d4? 5 incorporates four deuterium atoms, yielding a mass shift of +4 Da relative to the unlabeled analyte[5].
-
Causality of the Mass Shift: A +4 Da shift is critical. It is large enough to prevent cross-talk from the naturally occurring ^13C isotopic envelope of the unlabeled drug, ensuring distinct Multiple Reaction Monitoring (MRM) transitions. Simultaneously, it is small enough that the physicochemical properties (lipophilicity, pKa, and chromatographic retention time) remain virtually identical to the target analyte.
-
Normalization: When spiked into the raw sample, Travoprost-d4 co-extracts and co-elutes with Travoprost. Any matrix component that suppresses the ionization of the analyte will suppress the IS to the exact same degree. The ratio of Analyte/IS remains constant, ensuring absolute quantitative fidelity regardless of sample-to-sample matrix variations.
Self-Validating Extraction and LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol details a self-validating Liquid-Liquid Extraction (LLE) workflow for isolating Travoprost and TFA from aqueous humor and plasma.
Step-by-Step Methodology
Step 1: Sample Aliquoting and SIL-IS Spiking
-
Aliquot 25–50 µL of aqueous humor (or plasma) into a low-bind microcentrifuge tube.
-
Spike with 10 µL of Travoprost-d4 working solution (e.g., 5.0 ng/mL in 50% methanol).
-
Causality: Spiking the SIL-IS at the very first step ensures that any subsequent volumetric losses, adsorption to tube walls, or extraction inefficiencies are perfectly normalized.
Step 2: Acidification
-
Add 50 µL of 0.1 M Formic Acid to the sample and vortex briefly.
-
Causality: Acidification lowers the pH below the pKa of the carboxylic acid moiety on TFA. This neutralizes the molecule, significantly increasing its partition coefficient into the organic extraction solvent and disrupting protein binding.
Step 3: Liquid-Liquid Extraction (LLE)
-
Add 1.0 to 1.5 mL of Tertiary Butyl-Methyl Ether (TBME)[6].
-
Vortex vigorously for 5 to 10 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: TBME is selected over standard protein precipitation (e.g., using pure acetonitrile) because it selectively extracts lipophilic prostaglandins while leaving polar matrix suppressors (salts, residual proteins) trapped in the aqueous phase. This dramatically reduces background noise in the mass spectrometer.
Step 4: Drying and Reconstitution
-
Transfer the upper organic layer to a clean glass vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Step 5: LC-MS/MS Analysis
-
Inject 10–25 µL onto a Polar-RP C18 column (e.g., Phenomenex Synergi 4 μm Polar-RP)[2].
-
Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode for TFA and positive mode for intact Travoprost.
Figure 2: Bioanalytical workflow utilizing Travoprost-d4 for LC-MS/MS quantification.
The Self-Validating Mechanism
A true self-validating assay must continuously prove its own accuracy. This is achieved by calculating the Matrix Factor (MF) . MF is determined by comparing the IS-normalized response of post-extraction spiked samples to neat standard solutions. An MF ratio of ~1.0 confirms that the Travoprost-d4 has successfully neutralized all matrix effects. Furthermore, running a "Zero Standard" (matrix spiked with Travoprost-d4 only) verifies the absence of unlabeled analyte contamination.
Quantitative Data & Assay Specifications
The following tables summarize the target pharmacokinetic parameters of Travoprost and the necessary assay validation specifications required to measure them accurately.
Table 1: Pharmacokinetic Profile of Travoprost & TFA (Human Data)
| Matrix | Parameter | Observed Value | Clinical Significance |
| Aqueous Humor | Tmax | 1.0 – 2.0 hours | Indicates rapid corneal penetration and prodrug cleavage. |
| Aqueous Humor | Half-life (t1/2) | ~1.5 hours | Dictates the duration of local receptor activation[3]. |
| Plasma | Cmax | < 25 pg/mL | Demonstrates low systemic exposure, minimizing off-target effects. |
| Plasma | Half-life (t1/2) | ~45 minutes | Rapid systemic clearance prevents drug accumulation[4]. |
Table 2: LC-MS/MS Assay Validation Specifications (Using Travoprost-d4)
| Parameter | Specification | Causality / Rationale |
| Linearity Range (AH) | 0.500 – 200 ng/mL | Covers both peak therapeutic levels and terminal elimination phases in ocular tissues[2]. |
| Limit of Quantitation (LOQ) | < 10 pg/mL (Plasma) | Required due to the rapid systemic clearance and extremely low systemic exposure. |
| Internal Standard | Travoprost-d4 (+4 Da) | Normalizes extraction recovery and ESI matrix suppression perfectly due to co-elution[7]. |
| Extraction Recovery | > 85% | Optimized via sample acidification and TBME Liquid-Liquid Extraction, ensuring high yield[6]. |
Conclusion
The transition from preclinical models to clinical ophthalmic drug delivery relies entirely on the integrity of pharmacokinetic data. Because ocular matrices are highly complex and available only in micro-volumes, traditional analytical methods fall short. By integrating Travoprost-d4 as a stable isotope-labeled internal standard, researchers can construct a self-validating LC-MS/MS workflow. This approach neutralizes matrix effects, normalizes extraction recoveries, and guarantees the picogram-level sensitivity required to confidently map the pharmacokinetic profile of Travoprost and its active metabolites.
References
-
FDA TRAVATAN® (travoprost ophthalmic solution) 0.004% Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Travoprost in the management of open-angle glaucoma and ocular hypertension Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy Source: MDPI Pharmaceuticals URL:[Link]
-
Travoprost-impurities and Stable Isotopes (Travoprost-d4) Source: Pharmaffiliates Reference Standards URL:[Link]
Sources
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Travoprost - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Strategic Deuterium Labeling in Travoprost-d4: A Technical Guide for Bioanalysis & Stability
Executive Summary
Travoprost-d4 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Travoprost and its active metabolite, Travoprost Free Acid.[1][2][3] In high-stakes bioanalysis (LC-MS/MS), the precise location of the deuterium label dictates the standard's utility, fragmentation behavior, and metabolic tracking.[1][2]
This guide deconstructs the molecular architecture of Travoprost-d4, specifically focusing on the industry-standard
Part 1: Molecular Architecture & Labeling Logic[1][2][3]
The Anatomy of Travoprost-d4
Travoprost is an isopropyl ester prodrug.[1][3][4][5][6] Upon ocular administration, it is rapidly hydrolyzed by corneal esterases to Travoprost Free Acid (the biologically active agonist).[1][4][5][7] Therefore, while "Travoprost-d4" (the ester) is used for formulation analysis, Travoprost Acid-d4 is the required standard for biological matrices (plasma, aqueous humor).[1][2][3]
The most commercially available form of Travoprost-d4 (e.g., Cayman Chemical Item No. 9000936) utilizes deuterium labeling on the
-
Chemical Formula (Ester):
[1][2][3] -
Label Position: C3 and C4 positions of the heptenoic acid chain (
).[1][2][3]
Why Position Matters: The "Survival" Logic
The choice of the C3/C4 position is not arbitrary. It is a strategic balance between synthetic accessibility and metabolic tracking.
| Label Position | Stability during Hydrolysis | Stability during | MRM Transition Behavior |
| Isopropyl Group | FAIL : Label is lost when ester hydrolyzes to acid.[1][2][3] | N/A | Label lost in source. |
| PASS : Retained during hydrolysis to Free Acid.[1][2][3] | FAIL : Lost during conversion to dinor/tetranor metabolites. | Neutral Loss : Label often lost in primary fragmentation (see Sec 2).[1][2][3] | |
| Phenoxy Ring | PASS : Retained during hydrolysis.[1][3] | PASS : Retained in downstream metabolites. | Retained : Label stays in the characteristic |
Expert Insight: While phenoxy-ring labeling offers better metabolic stability, the
Part 2: Mass Spectrometry Mechanics (LC-MS/MS)
Fragmentation Pathways & MRM Transitions
Understanding where the label sits allows you to predict the Multiple Reaction Monitoring (MRM) transitions.[1] Travoprost and its acid form ionize strongly in Negative Electrospray Ionization (ESI-) .[1][2][3]
The "Label-Loss" Phenomenon
In the standard C3/C4 labeled variant, the primary fragmentation pathway involves the cleavage of the phenoxy tail.[1]
-
Precursor Ion (Travoprost Acid-d4):
[1][2][3] -
Product Ion: The fragmentation typically yields the 3-(trifluoromethyl)phenolate ion.[1][2][3][6]
-
Result: Since the label is on the
-chain and the fragment is the phenoxy tail, the label is absent in the product ion .
Critical Protocol Check:
Note: Both transitions produce the SAME product ion (
Visualization: Fragmentation Logic
Figure 1: Fragmentation pathway of
Part 3: Experimental Protocol (Bioanalysis)
Sample Preparation: The "Double-Hydrolysis" Trap
Because Travoprost is a prodrug, plasma samples often contain a mix of Ester (trace) and Acid (major).[1][2][3] Directive: If your goal is Total Travoprost Acid, you must force complete hydrolysis or prevent it, depending on the assay goal.[1] Most PK studies measure the Free Acid .
Protocol: Solid Phase Extraction (SPE) for Plasma
-
Thawing: Thaw plasma samples on ice.
-
IS Addition: Add 20
L of Travoprost Acid-d4 (100 ng/mL in 50% MeOH). -
Acidification: Add 200
L of 0.1% Formic Acid.-
Why? Lowers pH to protonate the carboxylic acid (pKa ~4.5), ensuring it binds to the hydrophobic SPE sorbent.
-
-
Loading: Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE plate.[1][2][3]
-
Wash:
-
Elution: Elute with 100% Acetonitrile or MTBE.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase A/B (50:50).
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18), 1.7 | Retains hydrophobic prostaglandins.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization (even in negative mode, acidic mobile phase often improves peak shape for acids).[1][2][3] |
| Mobile Phase B | Acetonitrile | Strong elution solvent.[3] |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI sensitivity.[1][2][3] |
| Ionization | ESI Negative Mode ( | Carboxylic acid deprotonates easily ( |
| Run Time | ~5-8 minutes | Travoprost Acid is hydrophobic; elutes late.[1][2][3] |
Part 4: Troubleshooting & Pitfalls
Deuterium Isotope Effect on Retention
Deuterium (
-
Risk:[1][3] If the shift is too large (>0.1 min), the IS may not compensate for matrix effects (ion suppression) occurring exactly at the analyte's retention time.[1][2]
-
Mitigation: The C3/C4 position minimizes this effect compared to extensive ring deuteration. Ensure your integration windows are wide enough to capture the shift.
Cross-Talk (Isotopic Contribution)
Since the product ion (
-
Issue: If the unlabeled analyte concentration is very high (ULOQ), its naturally occurring
isotope (low abundance, but non-zero) might appear in the IS channel ( ).[1][2][3] -
Validation Step: Inject a ULOQ sample without IS. Check the response in the IS channel. It should be <5% of the average IS response.
Workflow Visualization
Figure 2: Bioanalytical workflow emphasizing the correct selection of Internal Standard form (Acid vs. Ester).
References
-
Jemal, M., et al. (2003).[1][2] High-performance liquid chromatography/tandem mass spectrometry method for the quantitation of the ester prodrug travoprost and its active metabolite in human plasma. Journal of Chromatography B. (Contextual grounding on ester/acid hydrolysis rates).
-
FDA Access Data. (2001).[1][2][3] Travatan (Travoprost) Clinical Pharmacology & Biopharmaceutics Review. Retrieved from [Link][1][2][3]
-
Wang, S., & Cyronak, M. (2013).[1][2] Internal Standard Selection in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[1][3] (Reference for isotope effects and cross-talk mechanisms).
Sources
- 1. Travoprost - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Handling of Lyophilized Travoprost-d4
Introduction: The Critical Role of Deuterated Standards in Bioanalysis
In the landscape of pharmaceutical research and development, particularly in the realm of bioanalysis and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable. Travoprost-d4, the deuterated analog of the potent prostaglandin F2α analog Travoprost, serves as a crucial tool for accurate quantification of the active pharmaceutical ingredient (API) in biological matrices. The strategic incorporation of four deuterium atoms provides a distinct mass shift for mass spectrometric detection, enabling precise differentiation from the endogenous analyte.
Lyophilization, or freeze-drying, is a paramount technique for enhancing the long-term stability of sensitive molecules like Travoprost-d4. By removing water, this process significantly curtails hydrolytic degradation pathways. However, the resulting amorphous or crystalline solid is not impervious to environmental insults. Meticulous control over storage and handling conditions is imperative to preserve the chemical and isotopic integrity of the compound, thereby ensuring the validity and reproducibility of experimental data.
This in-depth technical guide provides a comprehensive framework for the optimal storage, handling, and reconstitution of lyophilized Travoprost-d4. Grounded in the principles of chemical stability and drawing upon field-proven best practices, this document is intended to be an essential resource for researchers, scientists, and drug development professionals.
I. Fundamental Principles of Lyophilized Travoprost-d4 Stability
The stability of lyophilized Travoprost-d4 is contingent on mitigating the primary drivers of degradation: temperature, moisture, light, and oxygen. As a deuterated prostaglandin analog, its stability profile is influenced by both the inherent chemical properties of the Travoprost molecule and the unique considerations for isotopically labeled compounds.
A. Key Degradation Pathways
Understanding the potential degradation routes of Travoprost is fundamental to establishing appropriate storage conditions. The primary pathways include:
-
Hydrolysis: As an isopropyl ester, the ester linkage in Travoprost is susceptible to hydrolysis, yielding the biologically active free acid. While lyophilization removes the primary reactant (water), exposure to humidity can reintroduce this degradation pathway.
-
Oxidation: The chemical structure of Travoprost contains sites that can be susceptible to oxidation, particularly when exposed to atmospheric oxygen and light.[1]
-
Thermal Degradation: Elevated temperatures can provide the activation energy for various degradation reactions, leading to the formation of impurities.[2][3][4]
-
Isotopic Exchange: While the deuterium labels in Travoprost-d4 are on the ethyl group of the ester and are generally stable, extreme pH or temperature conditions could theoretically promote deuterium-hydrogen (D-H) exchange, compromising the isotopic purity of the standard.
The following diagram illustrates the primary environmental factors that can impact the stability of lyophilized Travoprost-d4.
Caption: Key environmental factors influencing the stability of lyophilized Travoprost-d4.
II. Optimal Storage Conditions for Lyophilized Travoprost-d4
Based on the stability profile of Travoprost and general best practices for lyophilized pharmaceuticals and isotopically labeled compounds, the following storage conditions are recommended to ensure the long-term integrity of Travoprost-d4.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -10°C | Travoprost is a thermolabile API.[5] Storage at sub-zero temperatures significantly reduces the rate of thermal degradation.[2][3][4] |
| Humidity | Store in a desiccated environment | Lyophilized products are hygroscopic. Protection from moisture is critical to prevent hydrolysis and potential isotopic exchange.[6] |
| Light | Protect from light | Travoprost is sensitive to light.[5] Storage in an amber vial or a light-opaque container is essential to prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation, storage under an inert gas is recommended, especially for long-term storage. |
III. Handling and Reconstitution Protocol
Proper handling and reconstitution techniques are as crucial as storage conditions for maintaining the integrity of lyophilized Travoprost-d4.
A. Pre-Reconstitution Handling
-
Equilibration: Before opening, allow the vial of lyophilized Travoprost-d4 to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise its stability.
-
Inert Atmosphere: If possible, open and handle the lyophilized powder in a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
B. Step-by-Step Reconstitution Protocol
-
Solvent Selection: Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are generally preferred for reconstituting deuterated standards to minimize the risk of D-H exchange.[7] The choice of solvent should also be compatible with the subsequent analytical methodology (e.g., LC-MS).
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[8][9]
-
Solvent Addition: Carefully add a precise volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulate matter remains.
-
Storage of Stock Solution:
-
Short-term: Store the reconstituted stock solution at 2-8°C for up to one week, protected from light.
-
Long-term: For longer storage, it is recommended to prepare aliquots of the stock solution in amber vials and store them at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
-
The following workflow diagram outlines the recommended procedure for handling and reconstituting lyophilized Travoprost-d4.
Caption: Recommended workflow for the proper handling and reconstitution of lyophilized Travoprost-d4.
IV. Stability-Indicating Assays and Forced Degradation Studies
To ensure the integrity of Travoprost-d4, it is essential to employ stability-indicating analytical methods that can separate the intact molecule from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for this purpose.
A. Recommended Analytical Method
A reversed-phase HPLC method can effectively separate Travoprost from its impurities. The United States Pharmacopeia (USP) describes an HPLC procedure for Travoprost analysis using a C18 column and a mobile phase consisting of acetonitrile and an aqueous buffer.[10] For Travoprost-d4, a similar method with MS detection would be ideal.
| Parameter | Example Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) |
| Monitored Ions | Precursor and product ions for both Travoprost and Travoprost-d4 |
B. Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method.[11][12] A systematic approach involves exposing solutions of Travoprost-d4 to various stress conditions.
| Stress Condition | Example Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Travoprost free acid, other acid-catalyzed degradation products |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Travoprost free acid, other base-catalyzed degradation products |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives |
| Thermal Stress | 60°C for 7 days (in solution) | Thermally induced degradation products |
| Photostability | Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) | Photodegradation products |
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies on Travoprost-d4.
V. Conclusion: Ensuring Data Integrity Through Proper Stewardship
The accuracy and reliability of quantitative bioanalytical data are fundamentally dependent on the integrity of the internal standards used. For lyophilized Travoprost-d4, this integrity is maintained through a combination of stringent storage conditions, meticulous handling and reconstitution procedures, and the use of validated stability-indicating analytical methods. By adhering to the principles and protocols outlined in this guide, researchers can safeguard the chemical and isotopic purity of their Travoprost-d4 standards, thereby ensuring the generation of high-quality, reproducible data in their drug development and research endeavors.
VI. References
-
Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. (n.d.). Retrieved from [Link]
-
Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC. (n.d.). Retrieved from [Link]
-
Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use. (2010). Journal of Ocular Pharmacology and Therapeutics, 26(6), 577-583.
-
Travoprost for Ophthalmic Formulations: Grade, Quality & Purity. (2025, May 21). Chemignition Laboratory.
-
DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Retrieved from [Link]
-
Externals include transdermal patches and other medications applied to the skin. (n.d.). Pharmacon Corp.
-
Evaluation of Physical Properties of Generic and Branded Travoprost Formulations. (2016). Journal of Clinical and Diagnostic Research, 10(8), FC05-FC08.
-
A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
-
Travoprost (ophthalmic route). (2026, January 31). Mayo Clinic. Retrieved from [Link]
-
Deuterium Exchange in Prostaglandin Internal Standards: An In-depth Technical Guide. (n.d.). Benchchem.
-
Travoprost API Packing and Storage Guidelines for Stability. (2025, May 20). Chemignition Laboratory.
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
-
Stability of travoprost under conditions of thermal stress... | Download Scientific Diagram. (n.d.). ResearchGate.
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
-
Travoprost Ophthalmic Solution. (n.d.). Somerset Pharma LLC.
-
Reconstitution & Storage Instructions. (n.d.). Aviva Systems Biology.
-
A Technical Guide to the Synthesis and Purification of Deuterated Prostaglandins. (n.d.). Benchchem.
-
Reconstitution Medication: Reconstitution of Lyophilized Drug. (2021, September 20). Roots Analysis.
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
-
How to Reconstitute Lyophilized Proteins. (n.d.). R&D Systems.
-
Reconstitutable lyophilized protein formulation. (n.d.). Google Patents.
-
Prostaglandin E2-d4 (PGE2-d4). (n.d.). MedchemExpress.com.
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. (2017). European Journal of Hospital Pharmacy, 24(4), 215-220.
-
Travatan, INN-travoprost. (n.d.). European Medicines Agency.
-
Thermal Stability of Bimatoprost, Latanoprost, and Travoprost. (2004). Investigative Ophthalmology & Visual Science, 45(13), 3583.
-
The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. (1986). Prostaglandins, 31(5), 923-927.
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019). Molecules, 24(21), 3845.
-
Stability Studies and Testing of Pharmaceuticals - An Overview. (2023, October 25). LCGC International.
-
STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018). Journal of Drug Delivery and Therapeutics, 8(2), 81-87.
-
How to Properly Reconstitute Lyophilized Proteins?. (n.d.). Cusabio.
Sources
- 1. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 2. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemignition.com [chemignition.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. benchchem.com [benchchem.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. cusabio.com [cusabio.com]
- 10. ijrpas.com [ijrpas.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Travoprost Using a Travoprost-d4 Internal Standard
Introduction
Travoprost is a highly potent prostaglandin F2α (PGF2α) analog formulated as an isopropyl ester prodrug. While primarily prescribed as a topical ophthalmic solution to lower intraocular pressure in open-angle glaucoma, it is increasingly monitored in the cosmetic industry due to its off-label use in eyelash-enhancing serums [1]. Because of its high biological potency, therapeutic concentrations in biological matrices (e.g., aqueous humor, plasma) and trace adulterations in cosmetics are extremely low. This necessitates the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to achieve picogram-level sensitivity.
Mechanistic Causality: The Role of Isotope Dilution
To ensure analytical trustworthiness and establish a self-validating system, this protocol strictly employs Travoprost-d4 (Fluprostenol isopropyl ester-d4) as a stable isotope-labeled internal standard (SIL-IS).
The Causality of Matrix Effect Mitigation: In electrospray ionization (ESI), co-eluting matrix components (such as endogenous lipids in plasma or surfactants in cosmetic serums) compete with the analyte for charge droplets, frequently leading to ion suppression. Because Travoprost and Travoprost-d4 share identical physicochemical properties—differing only by four deuterium atoms—they co-elute chromatographically. Consequently, any matrix effect in the ESI source impacts both the analyte and the IS equally. By quantifying the ratio of the analyte peak area to the IS peak area, Isotope Dilution Mass Spectrometry (IDMS) mathematically cancels out matrix-induced signal variations and extraction losses, ensuring absolute quantitative accuracy.
Mechanism of Isotope Dilution Mass Spectrometry mitigating matrix effects in ESI.
Materials and Reagents
-
Analytes: Travoprost Reference Standard (Purity ≥ 99%) and Travoprost-d4 SIL-IS.
-
Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.
-
Modifiers: Formic Acid (LC-MS Grade). The addition of 0.1% formic acid acts as a proton source, facilitating the formation of the
precursor ions essential for positive mode ESI. -
Extraction Solvent: Tertiary butyl-methyl ether (TBME).
Experimental Protocol: Step-by-Step Methodology
Liquid-Liquid Extraction (LLE) is chosen over protein precipitation because Travoprost is a highly lipophilic isopropyl ester prodrug. LLE effectively partitions the lipophilic analyte into the organic phase while leaving polar matrix proteins and salts in the aqueous phase, significantly reducing downstream matrix effects [4].
Step 1: Aliquot 500 µL of the sample (plasma, aqueous humor, or diluted cosmetic extract) into a 7 mL glass centrifuge tube. Step 2: Spike the sample with 50 µL of the Travoprost-d4 working internal standard solution (100 ng/mL). Vortex for 30 seconds to fully equilibrate the IS with the matrix. Step 3: Add 4.0 mL of TBME to the tube. Step 4: Mix thoroughly on a rocker-mixer for 10 minutes to facilitate phase transfer. Step 5: Centrifuge at 1790 × g for 10 minutes at 4 °C to clearly separate the organic and aqueous layers. Step 6: Carefully transfer the upper organic layer (TBME) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Step 7: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Step-by-step sample preparation and LC-MS/MS workflow for Travoprost quantification.
LC-MS/MS System and Settings
The analytical system utilizes a UHPLC coupled to a triple quadrupole mass spectrometer. A C18 column is utilized to provide excellent retention and sharp peak shapes for lipophilic prostaglandins.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| Column | Kinetex XB-C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min: 10% B; 1-5 min: 10% to 95% B; 5-7 min: 95% B; 7-7.1 min: 10% B |
Table 2: Mass Spectrometry Parameters (ESI Positive Mode)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Capillary / IonSpray Voltage | 3.0 kV to 5.5 kV (Instrument dependent) |
| Desolvation / Source Temperature | 500 °C |
| Desolvation Gas Flow | 600 L/h |
| Cone Gas Flow | 50 L/h |
Table 3: Optimized MRM Transitions
Note: The
| Analyte | Precursor Ion | Product Ion (m/z) | Collision Energy (eV) | Role |
| Travoprost | 501.3 | 460.3 | 18 | Quantifier |
| Travoprost | 501.3 | 303.2 | 22 | Qualifier |
| Travoprost-d4 | 505.3 | 325.0 | 20 | Quantifier |
| Travoprost-d4 | 505.3 | 307.2 | 22 | Qualifier |
Data Analysis and Validation
Calibration curves must be constructed by plotting the peak area ratio (Travoprost / Travoprost-d4) against the nominal concentration of the calibration standards. A linear regression model with a
Self-Validating System: Run Quality Control (QC) samples at low, medium, and high concentrations every 20 samples. The analytical run is validated only if the QC accuracies fall within ±15% of their nominal values (±20% at the LLOQ). This continuous feedback loop proves that the extraction recovery and IS tracking are functioning correctly throughout the entire batch.
References
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI (Cosmetics). URL: [Link]
- Evaluation of Physical Properties of Generic and Branded Travoprost Formulations. PubMed Central (NIH).
- Method of Test for Prostaglandin Analogs in Cosmetics. Food and Drug Administration, Taiwan (FDA.gov.tw).
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. PubMed (NIH). URL: [Link]
Solid phase extraction (SPE) protocols for Travoprost-d4 in plasma
Application Note: High-Sensitivity Quantitation of Travoprost and Travoprost-d4 in Plasma via Solid Phase Extraction (SPE) and LC-MS/MS
Abstract
This application note details a robust method for the extraction and quantification of Travoprost (the isopropyl ester prodrug) and its deuterated internal standard, Travoprost-d4 , from human plasma.[1] While Travoprost is rapidly hydrolyzed in vivo to its active free acid form (fluprostenol), pharmacokinetic (PK) studies and formulation stability testing often require the quantification of the intact ester. This protocol addresses the critical challenge of ex vivo esterase hydrolysis through a strict temperature-controlled acidification workflow, coupled with a polymeric Solid Phase Extraction (SPE) cleanup and positive-mode LC-MS/MS detection.
Introduction & Scientific Rationale
Travoprost is a synthetic prostaglandin F2
The Bioanalytical Challenge: Ester Stability
The primary challenge in analyzing Travoprost in plasma is not sensitivity, but stability . Plasma esterases (e.g., butyrylcholinesterase) remain active after blood draw, rapidly converting the target analyte (Travoprost) into the metabolite (Travoprost acid).
-
Standard approach: If the sample is not stabilized immediately, the "Travoprost" signal disappears, and the "Travoprost Acid" signal artificially increases.
-
Solution: This protocol utilizes immediate acidification (pH < 4.0) and low-temperature processing (4°C) to inhibit esterase activity, preserving the intact Travoprost-d4 and Travoprost for accurate quantitation.
Role of Travoprost-d4
Travoprost-d4 serves as the Internal Standard (IS).[1] As a deuterated analog of the ester, it compensates for:
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
-
Extraction Efficiency: Variability in SPE recovery.
-
Hydrolysis Compensation: Any minor hydrolysis occurring during processing will affect the analyte and IS equally, maintaining the accuracy of the ratio.
Physicochemical Profile & Analyte Data
| Property | Travoprost (Analyte) | Travoprost-d4 (Internal Standard) |
| CAS Number | 157283-68-6 | 157283-68-6 (unlabeled) |
| Molecular Formula | C26H35F3O6 | C26H31D4F3O6 |
| Molecular Weight | 500.55 g/mol | ~504.57 g/mol |
| LogP | ~3.9 (Lipophilic) | ~3.9 |
| pKa | Neutral (Ester) | Neutral (Ester) |
| Polarity | Moderately Non-polar | Moderately Non-polar |
| Stability | Unstable in plasma (t1/2 < 30 min at 37°C) | Unstable in plasma |
Sample Collection & Pre-treatment (Critical Step)
The following steps must be performed to prevent ex vivo degradation.
-
Blood Collection: Collect blood into K2EDTA or Lithium Heparin tubes pre-chilled on wet ice.
-
Immediate Separation: Centrifuge at 4°C (2000 x g, 10 min) within 15 minutes of collection.
-
Acidification (The "Stop" Signal):
-
Transfer plasma to a cryovial.
-
Immediately add 10 µL of 50% Formic Acid per 1 mL of plasma.
-
Target pH: 3.0 – 4.0. (Acidic pH inhibits esterases).
-
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.
Solid Phase Extraction (SPE) Protocol
Sorbent Selection: Polymeric Reversed-Phase (HLB) . Rationale: Travoprost is a neutral, lipophilic ester. A Hydrophilic-Lipophilic Balanced (HLB) copolymer provides strong retention via hydrophobic interaction and remains wettable. Mixed-mode anion exchange (MAX) is suitable for the acid metabolite but unnecessary for the neutral ester.
Materials:
-
Cartridge: Oasis HLB 1 cc (30 mg) or Strata-X 33u (30 mg/1 mL).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ultrapure Water.
Step-by-Step Workflow
-
Sample Preparation:
-
Thaw acidified plasma on ice.
-
Aliquot 200 µL of plasma into a clean tube.
-
Add 20 µL of Travoprost-d4 Working Solution (e.g., 100 ng/mL in 50:50 MeOH:Water).
-
Add 200 µL of 0.1% Formic Acid in Water . (Dilution 1:1 prevents protein clogging and ensures acidic pH for loading).
-
Vortex gently (10 sec).
-
-
Conditioning:
-
Add 1 mL MeOH to the SPE cartridge. Draw through under gravity or low vacuum.
-
Add 1 mL Water . Do not let the sorbent dry out.
-
-
Loading:
-
Load the entire pre-treated sample (~420 µL) onto the cartridge.
-
Flow rate: ~1 mL/min (dropwise).
-
-
Washing (Matrix Removal):
-
Wash 1: Add 1 mL 5% MeOH in Water .
-
Purpose: Removes salts, proteins, and polar interferences.
-
-
Wash 2: Add 1 mL 20% MeOH in Water .
-
Purpose: Removes moderately polar interferences. Travoprost (LogP 3.[4]9) will remain bound.
-
-
Dry Step: Apply high vacuum (10 inHg) for 2 minutes to remove residual water.
-
-
Elution:
-
Elute with 1 mL 100% Acetonitrile .
-
Note: ACN is preferred over MeOH for elution as it often yields cleaner extracts for lipid-rich matrices.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% FA).
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI), Positive Mode .[3][5] Note: While the acid metabolite is analyzed in negative mode, the ester (Travoprost) ionizes efficiently in positive mode as [M+H]+ or [M+Na]+.
Chromatography
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or ACQUITY UPLC BEH C18.
-
Why Biphenyl? Excellent selectivity for aromatic compounds like prostaglandins.
-
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.02% Formic Acid in Water.[3][5]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient:
MS/MS Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone/Collision Energy (V) | Type |
| Travoprost | 501.0 [M+H]+ | 321.4 | 20 / 20 | Quantifier |
| 501.0 | 248.9 | 20 / 35 | Qualifier | |
| Travoprost-d4 | 505.0 [M+H]+ | 325.4 | 20 / 20 | Quantifier (IS) |
Note: The transition 501 > 321 corresponds to the loss of the phenoxy-alkyl chain or water eliminations characteristic of prostaglandins. Tune your specific instrument for optimal CE values.
Visualized Workflows
Figure 1: Sample Preparation & SPE Workflow
Caption: Optimized SPE workflow ensuring ester stability via cold acidification and polymeric extraction.
Figure 2: Metabolic Fate & Analytical Targets
Caption: The hydrolysis pathway of Travoprost. Inhibition of esterases is required to quantify the parent drug.
Validation Criteria (FDA/EMA Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
-
Linearity:
over the range of 0.05 ng/mL to 50 ng/mL. -
Recovery: Absolute recovery of Travoprost-d4 should be > 70% and consistent (%CV < 15%).
-
Matrix Effect: Calculate Matrix Factor (MF). An IS-normalized MF between 0.85 and 1.15 indicates successful phospholipid removal by the SPE wash steps.
-
Stability:
-
Bench-top: 4 hours on ice (Verify < 5% degradation).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Troubleshooting Guide
-
Issue: Low Sensitivity for Travoprost (Parent).
-
Cause: Hydrolysis occurred during sample handling.
-
Fix: Ensure blood was chilled immediately and acidified immediately after plasma separation. Do not allow plasma to sit at room temperature.
-
-
Issue: High Backpressure during SPE.
-
Cause: Protein precipitation in the cartridge.
-
Fix: Ensure the plasma is diluted 1:1 with aqueous acid before loading. Do not load pure plasma.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols (if using silica-based columns).
-
Fix: Use a Biphenyl or End-capped C18 column and ensure mobile phase pH is controlled (pH ~3.5).
-
References
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (2002). Available at: [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI Cosmetics. (2016). Available at: [Link]
-
Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Investigative Ophthalmology & Visual Science. (2011). Available at: [Link]
Sources
- 1. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemignition.com [chemignition.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sciex.com [sciex.com]
Advanced Liquid-Liquid Extraction (LLE) Techniques for Travoprost-d4 in Aqueous Humor
Executive Summary
This application note details the high-sensitivity extraction of Travoprost and its deuterated internal standard, Travoprost-d4, from aqueous humor (AH). While Travoprost is an ester prodrug, it rapidly hydrolyzes into its active free acid form (Travoprost free acid) in ocular tissues.[1][2] Therefore, a robust bioanalytical method must often co-extract both the lipophilic prodrug and its more polar acid metabolite.
This guide prioritizes Liquid-Liquid Extraction (LLE) over Solid-Phase Extraction (SPE) for AH samples due to the limited sample volume (typically 50–100 µL per eye) and the need to minimize cost while maximizing recovery.
Physicochemical Context & Strategy
To design an effective extraction, we must understand the molecular behavior of the target.
-
Analyte: Travoprost (Isopropyl ester) & Travoprost-d4.
-
Key Metabolite: Travoprost Free Acid (Carboxylic acid).[2]
-
Matrix: Aqueous Humor (High water content, salts, low protein compared to plasma).
-
Challenge: The free acid has a pKa of approximately 4.5. At the physiological pH of aqueous humor (~7.4), it exists as a charged carboxylate ion (
), which does not partition well into organic solvents.
The Strategic Fix: Acidification.
We must lower the sample pH to < 3.5 prior to extraction. This protonates the free acid (
Method Development: Solvent Screening
Selection of the organic solvent is the critical variable. Based on partition coefficient (
| Solvent System | Polarity | Recovery Potential | Matrix Cleanliness | Recommendation |
| MTBE (Methyl tert-butyl ether) | Moderate | High (>90%) | Excellent | Primary Choice |
| Hexane : Ethyl Acetate (1:1) | Low-Mod | Moderate (75-85%) | Good | Alternative |
| Dichloromethane (DCM) | High | High | Poor (Emulsions) | Not Recommended |
| Ethyl Acetate (100%) | High | High | Moderate | Good for metabolites |
Expert Insight: MTBE is preferred because it forms a distinct upper layer that is easily removed without disturbing the aqueous pellet, and it evaporates cleanly.
Detailed Experimental Protocol
Objective: Quantitative extraction of Travoprost-d4 and Travoprost Free Acid from 50 µL of Aqueous Humor.
Reagents & Materials
-
Internal Standard: Travoprost-d4 (100 ng/mL in Acetonitrile).
-
Acidification Buffer: 0.1 M Formic Acid or Ammonium Acetate (adjusted to pH 3.0).
-
Extraction Solvent: MTBE (HPLC Grade).
-
Reconstitution Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
Step-by-Step Workflow
-
Sample Thawing: Thaw aqueous humor samples on ice. Vortex briefly.
-
Aliquot: Transfer 50 µL of AH into 1.5 mL Eppendorf tubes (low-binding preferred).
-
IS Addition: Add 10 µL of Travoprost-d4 working solution. Vortex for 10 seconds.
-
Acidification (Crucial Step): Add 50 µL of 0.1 M Formic Acid.
-
Why: This drops the pH to ~3.0, neutralizing the carboxylic acid moiety.
-
-
Extraction: Add 500 µL of MTBE.
-
Equilibration: Vortex vigorously for 5 minutes (or shake at 1200 rpm).
-
Note: Vigorous mixing is required to maximize surface area contact between phases.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Flash Freeze (Optional but Recommended): Place the bottom of the tube in dry ice/methanol bath for 30 seconds. The aqueous (bottom) layer will freeze; the organic (top) layer remains liquid.
-
Transfer: Decant or pipette the supernatant (organic layer) into a clean glass vial.
-
Evaporation: Dry the organic extract under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., 1:1 ACN:Water). Vortex 1 min, Centrifuge 5 min.
-
Analysis: Inject 10 µL into LC-MS/MS.
Visual Workflow (DOT Diagram)
Caption: Optimized LLE workflow for Travoprost-d4 ensuring protonation of acidic metabolites for maximum recovery.
Validation Criteria & Quality Control
To ensure the method is "self-validating" as requested, specific acceptance criteria must be met during the run.
-
Recovery (Extraction Efficiency):
-
Compare the peak area of Travoprost-d4 spiked before extraction vs. spiked after extraction.
-
Target: > 80% recovery is standard for MTBE extractions of prostaglandins [1].
-
-
Matrix Effect:
-
Compare post-extraction spike in AH vs. neat solution.
-
Target: Matrix factor between 0.85 and 1.15.[3]
-
-
Linearity:
- over the range of 0.05 ng/mL to 50 ng/mL.
Troubleshooting Guide
If recovery of Travoprost-d4 is low (<50%), follow this decision logic.
Diagnostic Workflow (DOT Diagram)
Caption: Decision tree for diagnosing low recovery in prostaglandin extraction.
References
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). Context: Establishes the necessity of acidification and negative ion mode MS for Travoprost acid detection. URL:[Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha. Source: PubMed Central (PMC). Context: Validates the use of salting-out/phase separation techniques for prostaglandins in biological fluids. URL:[Link]
-
Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins. Source: Analytical Biochemistry (via PubMed). Context: Comparison of Hexane:Isopropanol vs. standard Folch extraction for prostaglandin recovery. URL:[Link]
Sources
Advanced Application Note: Optimizing Mobile Phase Gradients for Travoprost and Travoprost-d4 LC-MS/MS Quantification
Executive Summary
Travoprost is a highly lipophilic synthetic prostaglandin F2α analogue utilized primarily in the management of open-angle glaucoma and, increasingly, in cosmetic eyelash-enhancing serums[1]. Accurate quantification of Travoprost in complex biological or cosmetic matrices requires High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). To rigorously correct for matrix effects, ion suppression, and extraction variability, Travoprost-d4 is employed as a stable isotope-labeled internal standard (SIL-IS).
This application note details the mechanistic rationale and step-by-step protocol for optimizing mobile phase gradients. By understanding the physicochemical causality behind solvent selection, analysts can achieve baseline separation, superior peak shape, and maximal electrospray ionization (ESI) efficiency.
Mechanistic Rationale for Mobile Phase Selection
The selection of mobile phase components in LC-MS/MS is not arbitrary; it is strictly dictated by the ionization mechanism of the mass spectrometer and the structural properties of the analyte. Travoprost is an isopropyl ester prodrug, making it highly hydrophobic and susceptible to peak tailing if secondary interactions with the stationary phase occur.
The Aqueous Phase (Mobile Phase A)
Composition: 0.1% (v/v) Formic Acid in LC-MS Grade Water.
Causality: The addition of a volatile organic acid like formic acid serves a critical dual purpose. First, it maintains a low pH environment (pH ~2.7), which ensures that any residual free acid impurities (e.g., fluprostenol) remain fully protonated, preventing peak broadening on reversed-phase C18 columns. Second, in positive Electrospray Ionization (ESI+) mode, the abundant protons facilitate the efficient formation of the
The Organic Phase (Mobile Phase B)
Composition: 0.1% (v/v) Formic Acid in Acetonitrile/Methanol (4:1, v/v). Causality: While pure methanol can be used, a blend of acetonitrile and methanol provides optimal selectivity[3]. Acetonitrile offers lower viscosity and higher elution strength, resulting in sharper chromatographic peaks and reduced backpressure. The small addition of methanol enhances the solubility of highly lipophilic matrix components (such as waxes in cosmetic serums or lipidic excipients in ophthalmic drops), preventing their precipitation on the column head.
Gradient Design Causality
An optimized gradient elution is necessary to separate the target analytes from early-eluting polar matrix interferences and late-eluting lipophilic compounds (e.g., Benzalkonium chloride, a common ophthalmic preservative). The gradient begins with a high aqueous composition to focus the analyte, ramps steeply to elute the strongly retained Travoprost and Travoprost-d4, and concludes with a high-organic wash step to clear the column of strongly bound lipids, ensuring zero carryover[3].
Figure 1: Logical phases of the optimized HPLC mobile phase gradient.
Experimental Protocol & Self-Validating Workflows
To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system. It incorporates specific Quality Control (QC) checkpoints to continuously verify extraction efficiency and instrument performance.
Reagent and Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to a mixture of 800 mL Acetonitrile and 200 mL Methanol.
-
Internal Standard (IS) Working Solution: Prepare a 10 µM solution of Travoprost-d4 in pure methanol[3].
Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 100 µL of the sample matrix (e.g., aqueous humor or diluted cosmetic serum) into a 2.0 mL microcentrifuge tube.
-
Spike the sample with 10 µL of the Travoprost-d4 IS Working Solution. Self-Validation Check: The IS must be added before any extraction steps to accurately account for subsequent volumetric losses.
-
Add 1.0 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex vigorously for 10 minutes to ensure complete partitioning of the lipophilic analytes into the organic layer.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to resolve the phases.
-
Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 A:B) and transfer to an HPLC autosampler vial.
Figure 2: Experimental workflow for LC-MS/MS quantification of Travoprost.
System Suitability and Self-Validation
Before analyzing unknown samples, the system must validate itself through a sequence of specific injections:
-
Blank Injection (Mobile Phase only): Confirms the absence of column carryover.
-
Zero Sample (Matrix + IS only): Verifies that the Travoprost-d4 standard does not contain unlabeled Travoprost impurities (cross-talk assessment).
-
LLOQ Standard: Ensures the Signal-to-Noise (S/N) ratio for the quantification transition is ≥ 10.
Data Presentation
Table 1: Optimized HPLC Mobile Phase Gradient Profile
The following gradient is optimized for a Kinetex XB-C18 column (1.7 µm, 2.1 mm x 100 mm) maintained at 40°C[2].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Logical Purpose |
| 0.0 | 0.30 | 95 | 5 | Initial analyte focusing |
| 2.0 | 0.30 | 95 | 5 | Elution of polar void volume |
| 15.0 | 0.30 | 15 | 85 | Primary analyte elution |
| 20.0 | 0.30 | 5 | 95 | High-organic lipophilic wash |
| 20.1 | 0.30 | 95 | 5 | Rapid gradient reset |
| 25.0 | 0.30 | 95 | 5 | Column re-equilibration |
Table 2: Multiple Reaction Monitoring (MRM) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The deuterated internal standard shifts the precursor and product ions by +4 Da, allowing for distinct mass channels without chromatographic interference[2].
| Analyte | Precursor Ion ( | Product Ion ( | Ionization Mode | Purpose |
| Travoprost | 501.2 | 321.0 | ESI+ | Primary Quantification |
| Travoprost | 501.2 | 303.0 | ESI+ | Secondary Confirmation |
| Travoprost-d4 | 505.3 | 325.0 | ESI+ | Internal Standard (SIL-IS) |
References
-
Marchei, E., De Orsi, D., Guarino, C., Rotolo, M. C., Graziano, S., & Pichini, S. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Cosmetics, 3(1), 4.[Link]
-
Taiwan Food and Drug Administration (TFDA). (2023). Method of Test for Prostaglandin Analogs in Cosmetics (RA03B024.001).[Link]
-
National Institute of Public Health (NIPH) Japan. (2019). Study on the Actual Conditions of Lifestyle Drugs Imported Privately - Construction of an Analysis Method for Pharmaceutical Ingredients such as Bimatoprost Contained in Eyelash Serums. Health and Labour Sciences Research Grant Database. [Link]
Sources
Title: High-Precision Quantification of Travoprost in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the accurate quantification of Travoprost in biological matrices, such as human plasma. Travoprost, a prostaglandin F2α analog, requires a highly sensitive and selective analytical method for pharmacokinetic and drug metabolism studies.[1][2][3] The methodology described herein employs the "gold standard" of quantitative bioanalysis: Isotope Dilution Mass Spectrometry (IDMS) using Travoprost-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] We will detail the causality behind experimental choices, a step-by-step protocol from sample preparation to data analysis, and the necessary validation parameters to ensure data integrity in compliance with regulatory expectations.[6][7]
The Principle: Causality of Isotope Dilution Mass Spectrometry
The accurate quantification of low-concentration analytes in complex biological samples is frequently hampered by two major challenges: matrix effects and variability in sample recovery.[8][9][10][11]
-
Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[10][11][12] This can severely compromise the accuracy of the results.[11]
-
Analytical Variability: Analyte loss can occur at multiple stages, including extraction, cleanup, and injection.[4][13]
The use of a stable isotope-labeled internal standard, such as Travoprost-d4, is the most effective strategy to overcome these challenges.[4][14][15] A SIL-IS is chemically identical to the analyte (Travoprost) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[4][5]
Why Travoprost-d4 is the Optimal Choice: Because Travoprost-d4 is nearly identical to Travoprost in its physicochemical properties, it co-elutes chromatographically and experiences the exact same extraction losses and matrix-induced ionization effects as the native analyte.[4][14] The mass spectrometer, however, can differentiate between the two compounds based on their mass difference.[4]
Therefore, by adding a known concentration of Travoprost-d4 to the sample at the very beginning of the workflow, any variations are applied to both the analyte and the internal standard equally. The critical measurement is not the absolute signal intensity of Travoprost, but the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant regardless of extraction efficiency or matrix effects, forming the basis for highly accurate and precise quantification.[4][15]
Logical Framework of Isotope Dilution
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible. Adherence to regulatory guidelines for bioanalytical method validation is critical for ensuring the reliability of the data.[6][7][16][17]
Materials and Reagents
-
Travoprost reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 reversed-phase)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate stock solutions of Travoprost and Travoprost-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C or colder.
-
Working Standard Solutions:
-
Travoprost: Perform serial dilutions of the Travoprost primary stock with 50:50 methanol:water to create a series of working solutions for the calibration curve.
-
Travoprost-d4 (IS): Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.
-
-
Calibration Curve Standards: Prepare a 9-point calibration curve by spiking blank human plasma with the appropriate Travoprost working solutions to achieve a desired concentration range (e.g., 0.01 to 3.00 ng/mL).[20][21]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High. These are prepared from a separate weighing of the Travoprost reference standard to ensure an unbiased assessment of accuracy.
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample handling is paramount for prostaglandins to prevent artificial formation or degradation.[22][23]
-
Thawing: Thaw all plasma samples (unknowns, calibrators, and QCs) on ice.
-
Spiking: To a 1.0 mL aliquot of each plasma sample, add a small, precise volume (e.g., 20 µL) of the Travoprost-d4 working solution. Vortex gently.
-
Acidification: Acidify the samples by adding 100 µL of 0.1 M formic acid. This step protonates the carboxylic acid group on Travoprost, making it less polar for better retention on the C18 SPE sorbent.[20]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of ultrapure water.[23][24]
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of 15% methanol to remove polar interferences.[23][24]
-
Elution: Elute Travoprost and Travoprost-d4 from the cartridge with 2 mL of acetonitrile or methanol.[23]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 65:35 v/v acetonitrile:10mM aqueous formic acid).[20][25] Vortex thoroughly and transfer to an autosampler vial.
Bioanalytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for Travoprost quantification.
LC-MS/MS Instrumental Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][26]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).[20][27]
-
Mobile Phase A: 0.1% Formic Acid in Water or 10mM Ammonium Acetate.[27][28]
-
Flow Rate: 0.4 - 0.5 mL/min.[28]
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to elute Travoprost, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS):
The MRM transitions are specific precursor-to-product ion pairs for the analyte and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Travoprost Free Acid | 457 | 161 | The [M-H]⁻ ion is selected in Q1.[20] |
| Travoprost-d4 Free Acid | 461 | 161 | The [M-H]⁻ ion is selected in Q1.[20] |
The shared product ion (m/z 161) corresponds to the 3-trifluoromethylphenolate fragment, confirming the structural identity of the detected molecule.[20]
Data Analysis and Calculation
-
Integration: Integrate the chromatographic peak areas for both the Travoprost and Travoprost-d4 MRM transitions for all standards, QCs, and unknown samples.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection:
-
PAR = (Peak Area of Travoprost) / (Peak Area of Travoprost-d4)
-
-
Calibration Curve Construction: Plot the PAR of the calibration standards against their corresponding nominal concentrations. Perform a linear regression analysis, typically with a 1/x² weighting factor, to generate the calibration curve. The correlation coefficient (r²) should be ≥ 0.990.[27]
-
Quantification of Unknowns: Use the regression equation from the calibration curve to calculate the concentration of Travoprost in the unknown samples based on their measured PAR.
-
Concentration = (PAR - Intercept) / Slope
-
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Alliance Pharma.
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.). BenchChem.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics. (n.d.). Creative Proteomics.
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
- The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Nanotechnology.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
- The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). SGS.
- Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information.
- Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services.
- Application Notes and Protocols for Prostaglandin K1 Analysis in Biological Samples - Benchchem. (n.d.). BenchChem.
- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. (2016, February 6). MDPI.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.). JSciMed Central.
- Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. (2002, April 15). PubMed.
- International Journal of Research in Pharmacy and Allied Science-A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. (2025, June 30). ijrpas.com.
- Prostaglandin E2 Parameter Assay Kit. (n.d.). R&D Systems.
- Pharmacokinetic and Safety Study of Travoprost 0.004% in Pediatric Glaucoma Patients. (2016, April 1). ClinicalTrials.gov.
- GREEN SPECTROPHOTOMETRY AND SPECTROFLUORIMETRIC METHODS FOR RAPID ECONOMIC DETERMINATION OF TRAVOPROST: STUDY ON INCLUSION COMPLEX WITH BETA CYCLODEXTRIN. (n.d.). indoamerican-journal.com.
- Journal of Pharmaceutical Biology. (2017, March 12). pharmaceuticalbiology.org.
- Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. (n.d.). EAG Laboratories.
- Development and Validation of Novel Spectro- Chemometric, Chemometric and TLC-Densitometric Methods for Simultaneous Determination of Timolol and Travoprost in their Bulk Powders and Pharmaceutical Formulation. (2019, August 27). Iris Publishers.
- Liquid chromatography–tandem mass spectrometry for clinical diagnostics. (n.d.). eScholarship.
- Optimized plasma sample preparation and LC‐MS analysis to s. (n.d.). OPUS at UTS.
- An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. (n.d.). UND School of Medicine & Health Sciences.
- Safety and Pharmacokinetics of Travoprost a Potent Prostaglandin F (FP) Receptor Agonist, in Patients With Renal and Hepatic Impairment. (2002, December 15). IOVS.
- Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS | Request PDF. (2025, August 5). ResearchGate.
- Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC. (n.d.). National Center for Biotechnology Information.
- 21257 Travatan 0.0015 percent and 0.004 percent Opthalmic Solution Clinical Pharmacology Biopharmaceutics Review. (2000, July 1). accessdata.fda.gov.
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). ResearchGate.
- Travoprost-d4 | CAS. (n.d.). LGC Standards.
- Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC. (2025, March 24). National Center for Biotechnology Information.
- A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Download (470kB). (n.d.). University of Liverpool Repository.
- Pharmaffiliates Travoprost-impurities - Stable isotopes. (n.d.). Pharmaffiliates.
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nebiolab.com [nebiolab.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. texilajournal.com [texilajournal.com]
- 16. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 18. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. researchgate.net [researchgate.net]
- 26. eag.com [eag.com]
- 27. mdpi.com [mdpi.com]
- 28. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation for Travoprost-d4 analysis in biological matrices
Application Note: High-Sensitivity Quantitation of Travoprost and Travoprost Free Acid in Biological Matrices
Abstract & Introduction
Travoprost is a prostaglandin F2
The Bioanalytical Challenge:
-
Rapid Hydrolysis: The half-life of Travoprost ester in human plasma is extremely short (< 10 minutes). Without immediate stabilization, ex vivo hydrolysis occurs, artificially elevating Free Acid levels and depleting the parent drug.
-
Sensitivity: Circulating levels of the active metabolite are typically in the low pg/mL range (
pg/mL), demanding high-efficiency extraction and negative-mode ESI-MS/MS. -
Isomerization: Prostaglandins are prone to isomerization; chromatographic separation is critical to distinguish the active analyte from its isomers.
This guide details a rigorous protocol for the simultaneous extraction and quantitation of Travoprost and its Free Acid, utilizing Travoprost-d4 and Travoprost Free Acid-d4 as Internal Standards (IS).
Chemical Context & Metabolic Pathway
Understanding the instability of the analyte is the first step in protocol design.
Figure 1: Metabolic pathway of Travoprost. The critical analytical risk is the rapid conversion of Prodrug to Acid during sample collection.
Sample Collection & Stabilization (CRITICAL)
Objective: Inhibit esterase activity immediately upon blood draw to freeze the Prodrug/Acid ratio.
Protocol:
-
Collection: Draw whole blood into pre-chilled tubes containing K2EDTA .
-
Acidification: Immediately add 1M Citrate Buffer (pH 3.0) or 0.1% Dichlorvos (esterase inhibitor) to the blood tube if measuring the parent ester.
-
Note: For standard PK where only the Free Acid is measured, standard EDTA tubes on ice are often sufficient, but acidification prevents ex vivo generation of the acid.
-
-
Processing: Centrifuge at 4°C (3000 x g for 10 min) within 15 minutes of collection.
-
Storage: Transfer plasma to cryovials and store at -80°C .
Internal Standard Preparation
Reagents:
-
IS 1 (Parent): Travoprost-d4 (Deuterated ester).
-
IS 2 (Metabolite): Travoprost Free Acid-d4 (Deuterated acid).
Stock Solution: Dissolve neat standards in 100% Ethanol or Acetonitrile to 1 mg/mL. Store at -20°C.
Working Solution: Dilute stocks in 50:50 Methanol:Water to yield a final concentration of 10 ng/mL . Why: This concentration ensures the IS signal is within the dynamic range of the detector without suppressing the analyte signal.
Extraction Protocol: Solid Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) with MTBE is possible, SPE is recommended for Travoprost due to the cleanliness required to reach pg/mL sensitivity.
Materials:
-
Cartridge: Oasis HLB (30 mg) or equivalent Polymeric Reversed-Phase.
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: Acetonitrile.
Step-by-Step Workflow:
Figure 2: SPE Workflow optimized for recovery of hydrophobic prostaglandins.
Technical Insight:
-
Acidification (Step 1): Prostaglandins are weak acids. Lowering pH < 4.0 ensures they are in their non-ionized form, maximizing retention on the reversed-phase sorbent.
-
Elution (Step 5): Using 100% ACN ensures complete recovery of the lipophilic ester (Travoprost) and the acid.
LC-MS/MS Conditions
Chromatography:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters: Travoprost (Parent) ionizes best in Positive mode (often as Na+ or NH4+ adducts), while the Free Acid requires Negative mode. Modern instruments can switch polarities, but dedicated runs are more sensitive.
Table 1: MRM Transitions
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Type | Note |
| Travoprost Free Acid | Negative (-) | 457.2 | 161.1 | Quant | Loss of side chain |
| Travoprost Acid-d4 | Negative (-) | 461.2 | 161.1 | IS | Matches Analyte |
| Travoprost (Parent) | Positive (+) | 518.3 | 273.2 | Quant | [M+NH4]+ Adduct |
| Travoprost-d4 | Positive (+) | 522.3 | 273.2 | IS | [M+NH4]+ Adduct |
Note: The Free Acid transition (457->161) is the industry standard for sensitivity.
Validation & Performance Metrics
To ensure Trustworthiness , the method must meet these criteria:
-
Linearity: 10 pg/mL to 5000 pg/mL (Weighted 1/x² regression).
-
Recovery: > 85% for both LLE and SPE methods.
-
Matrix Effect: The IS (d4) must track the suppression of the analyte within ±15%. If suppression > 20%, consider further diluting the extract or using a slower gradient.
-
Stability:
-
Benchtop: Unstable (Hydrolysis risk).[2] Keep on ice.
-
Autosampler: Stable for 24h at 4°C.
-
References
-
J. Pharm. Biomed. Anal. (2002).[3] Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS.[7]Link[3]
-
Journal of Ocular Pharmacology and Therapeutics. (2010). Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid.[8]Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.Link
-
US FDA. Bioanalytical Method Validation Guidance for Industry.Link
Sources
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining limit of detection (LOD) using Travoprost-d4
Application Note: High-Sensitivity Determination of Limit of Detection (LOD) for Travoprost Using Isotope Dilution LC-MS/MS
Executive Summary
This application note details the protocol for determining the Limit of Detection (LOD) of Travoprost, a prostaglandin analog, using its deuterated internal standard, Travoprost-d4. While Travoprost is an isopropyl ester prodrug used for glaucoma, its low physiological concentrations and rapid hydrolysis require high-sensitivity detection.
Why Travoprost-d4? In trace analysis (ng/mL to pg/mL levels), matrix effects (ion suppression/enhancement) can distort signal intensity. Travoprost-d4 co-elutes with the analyte, experiencing the exact same ionization environment. While the Internal Standard (IS) is primarily used for quantification (LOQ/Linearity), in LOD determination, it serves a critical qualitative role: Peak Identity Confirmation . At the LOD (Signal-to-Noise ~3:1), the IS peak provides the definitive retention time marker, distinguishing the analyte signal from random baseline noise.
Principle of the Method
The determination relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][2]
-
Separation: Reversed-phase chromatography (C18 or Biphenyl) separates Travoprost from matrix interferences.
-
Detection: Positive Electrospray Ionization (ESI+) is used for the ester (Travoprost), monitoring the
or transitions. -
LOD Definition: The lowest concentration yielding a Signal-to-Noise (S/N) ratio of 3:1 (Empirical) or calculated via the Standard Deviation of the Response (Statistical).
Workflow Logic
Figure 1: Analytical workflow for Travoprost determination using Travoprost-d4.[3]
Materials and Equipment
-
Reference Standards:
-
Travoprost (Purity >99%)
-
Travoprost-d4 (Internal Standard, isotopic purity >99%)
-
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS) coupled with UHPLC.
Experimental Protocol
Mass Spectrometry Tuning (MRM Optimization)
Critical Step: Prostaglandins are fragile. Optimization of Collision Energy (CE) is vital to maximize the product ion signal without destroying it.
Target Transitions (Positive Mode - ESI+):
Travoprost (Ester) typically forms sodium
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Travoprost | 501.2 | 305.2 | Quantifier | 20-25 |
| 501.2 | 221.1 | Qualifier | 30-35 | |
| Travoprost-d4 | 505.2 | 309.2 | IS Quantifier | 20-25 |
Note: If using Ammonium Acetate, monitor the
Chromatographic Conditions
-
Column: Kinetex Biphenyl or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
3.0 min: 95% B (Elution of Travoprost ~2.5 min)
-
4.0 min: 95% B[2]
-
4.1 min: 30% B (Re-equilibration)
-
Sample Preparation (LLE Method)
-
Aliquot 200 µL of sample (plasma/aqueous humor/diluted formulation).
-
Add 20 µL of Travoprost-d4 working solution (e.g., 100 ng/mL).
-
Add 1 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v).
-
Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).
-
Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen (
C). -
Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water).
Methodology: Determining the LOD
There are two primary approaches to determine LOD compliant with ICH Q2(R1) guidelines.
Approach A: The Signal-to-Noise (S/N) Method (Empirical)
This is the most common method for LC-MS/MS.
-
Preparation: Prepare a series of low-concentration spikes (e.g., 10, 5, 2, 1, 0.5, 0.1 ng/mL) in the matrix.
-
Analysis: Inject each sample (
). -
Calculation: Measure the peak-to-peak noise in a blank region near the retention time. Compare it to the peak height of the analyte.
-
Criteria:
Role of Travoprost-d4 here: At the LOD level, the peak may look like noise. Overlay the Travoprost-d4 chromatogram. The analyte peak must align perfectly with the IS peak apex. If the "signal" is shifted by >0.1 min from the IS, it is noise, not LOD.
Approach B: The Standard Deviation (SD) Method (Statistical)
Used when baseline noise is difficult to determine (e.g., very clean background).
[3][4]- = Standard deviation of the response (y-intercept) of the regression line.[4][5][6]
- = Slope of the calibration curve.[3][4]
-
Construct a calibration curve in the low range (near expected LOD).
-
Perform linear regression (Ratio of Analyte Area / IS Area vs. Concentration).
-
Extract the Standard Error of the Intercept (
) and the Slope ( ).
Data Analysis & Acceptance Criteria
LOD Decision Logic
Figure 2: Decision tree for validating LOD using Internal Standard retention time (RT).
Example Data Table
| Concentration (pg/mL) | S/N Ratio (Analyte) | IS Retention Time (min) | Analyte Retention Time (min) | Result |
| 100 | 85:1 | 2.51 | 2.51 | > LOQ |
| 50 | 42:1 | 2.52 | 2.52 | > LOQ |
| 10 | 9:1 | 2.51 | 2.51 | ~ LOQ |
| 5 | 3.2:1 | 2.52 | 2.52 | LOD |
| 1 | 1.5:1 | 2.51 | - | < LOD |
Critical Troubleshooting (Expert Insights)
-
Ester Hydrolysis: Travoprost is an ester.[7][8] In plasma or aqueous humor, it rapidly hydrolyzes to Travoprost Free Acid .
-
Protocol Adjustment: If analyzing biological fluids, you must process samples immediately at
C or add an esterase inhibitor. If the goal is PK, you should likely target the Free Acid (using Travoprost Acid-d4). If the goal is Formulation QC, the Ester (using Travoprost-d4) is correct.
-
-
Isotope Effect: Deuterium can slightly alter retention time (usually elutes slightly earlier). Ensure the window for "matching" IS and Analyte accounts for this potential 0.01–0.02 min shift.
-
Carryover: Prostaglandins are sticky (lipophilic). Ensure the LOD signal is not carryover from a previous high standard. Run blanks after high standards.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[9][10] Link
-
Attwa, M. W., et al. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI, Chromatography, 3(1), 5. Link[11]
-
Alcon Research. (2002).[12] Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. forensicrti.org [forensicrti.org]
- 2. mdpi.com [mdpi.com]
- 3. sepscience.com [sepscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. somersetpharma.com [somersetpharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Travoprost-d4 Extraction
Topic: Troubleshooting Low Recovery Rates of Travoprost-d4 (Internal Standard) Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Specialists
Introduction: The "Phantom Loss" Phenomenon
Welcome to the technical support center for Prostaglandin analogs. If you are observing low recovery of Travoprost-d4 , you are likely battling one of two adversaries: Enzymatic Hydrolysis or Non-Specific Adsorption .
Travoprost is an isopropyl ester prodrug.[1][2][3][4] In biological matrices (plasma, aqueous humor, cornea), it is designed to rapidly hydrolyze into its biologically active free acid form (Travoprost acid).[1][3] Crucially, your deuterated internal standard (Travoprost-d4) is chemically identical to the analyte and suffers the same fate.
If your IS recovery is low, the molecule may not be "lost" in the physical sense—it may have chemically converted into Travoprost acid-d4, which has a different mass and retention time, rendering it invisible to your specific MRM transition.
Part 1: Diagnostic Workflow
Before altering your extraction chemistry, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic to distinguish between chemical conversion (hydrolysis) and physical loss (adsorption).
Part 2: The Hydrolysis Trap (Chemical Instability)
The Mechanism
Travoprost-d4 contains an isopropyl ester moiety.[1][3] Plasma and ocular tissues are rich in esterases. If you spike your IS into neutral plasma and wait even 10 minutes before extraction, esterases will cleave the isopropyl group.
-
Result: Travoprost-d4 (m/z ~504)
Travoprost Acid-d4 (m/z ~462). -
Observation: You see low signal for the parent ester, assuming "poor extraction," when it is actually excellent enzymatic conversion.
Protocol: Stabilization System
You must halt enzyme activity immediately upon sample collection or IS spiking.
| Parameter | Recommendation | Mechanism |
| pH Adjustment | Acidify to pH 4.0 – 5.0 | Esterases are generally inactive at acidic pH. The ester bond itself is most stable at pH ~5-6. |
| Reagent | 2M Acetate Buffer (pH 4.5) or 1% Formic Acid | Add 10-20 µL per 100 µL plasma immediately. |
| Temperature | Ice Bath (4°C) | Reduces enzymatic kinetics significantly. Never process at Room Temp. |
| Inhibitors | Sodium Fluoride (NaF) | Optional. NaF is a general esterase inhibitor. |
Corrective Action:
"I spiked the IS, then vortexed for 5 minutes." STOP. Add the IS in a solvent that already contains the acidification agent, or add acid to the matrix before the IS.
Part 3: The Adsorption Trap (Physical Loss)
The Mechanism
Prostaglandins are highly lipophilic molecules with hydroxyl groups capable of hydrogen bonding. They exhibit rapid, non-specific binding to borosilicate glass surfaces. This is often concentration-dependent; lower concentrations (like your IS) suffer higher percentage losses.
Material Selection Guide
| Material | Suitability | Notes |
| Standard Glass | ❌ CRITICAL FAIL | High adsorption. Up to 60% loss in <1 hour. |
| Polypropylene (PP) | ✅ Recommended | Low binding. Use for all storage and extraction tubes. |
| Silanized Glass | ✅ Acceptable | Deactivated surface prevents H-bonding. Expensive but effective. |
| HPLC Vials | ⚠️ Caution | Use PP inserts or silanized vials. Avoid standard glass inserts. |
Corrective Action: If you are drying down your extract (N2 stream) in a glass tube and reconstituting:
-
Switch to PP tubes.
-
Ensure your reconstitution solvent contains at least 30-50% Organic (Acetonitrile/Methanol). Pure aqueous reconstitution often fails to resolubilize the lipid dried on the wall.
Part 4: Extraction Protocol Optimization (LLE)
Liquid-Liquid Extraction (LLE) is generally superior to SPE for Prostaglandin esters because it avoids the "load/wash" steps where hydrolysis can occur on the cartridge.
Optimized LLE Workflow for Travoprost-d4
Figure 2: Step-by-step LLE protocol emphasizing stabilization and solvent choice.
Key Technical Notes:
-
Solvent Choice: Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (90:10) mix provides high recovery for the ester while leaving behind many phospholipids.
-
Drying: Do not over-dry. Prostaglandins can degrade oxidatively.[1] Remove from N2 stream immediately upon dryness.
Part 5: Frequently Asked Questions (FAQs)
Q1: My Travoprost-d4 recovery is <40%, but the peak shape is good. Is this acceptable?
-
Answer: While FDA/EMA guidelines typically suggest >50%, consistent recovery is more important than high recovery. However, <40% suggests a systematic loss. Check if you are using glass vials during the drying step. Switch to Polypropylene.
Q2: Can I use Methanol for protein precipitation (PPT) instead of LLE?
-
Answer: Yes, but be careful. PPT leaves esterases in the supernatant (though denatured, some activity may remain if not fully precipitated). Furthermore, PPT results in a "dirtier" sample, leading to Matrix Effects (Ion Suppression). If you use PPT, ensure the Methanol is acidified (0.1% Formic Acid).
Q3: I see a peak for Travoprost Acid-d4 in my chromatogram. What does this mean?
-
Answer: This confirms hydrolysis is occurring during your sample preparation. You are converting your IS into the metabolite. You must lower the temperature and pH during extraction.
Q4: Does the position of the deuterium label matter?
-
Answer: Yes. Ensure the deuterium is on the phenyl ring or the upper chain, not on the isopropyl group. If the label is on the isopropyl group, hydrolysis will cause you to lose the label entirely (forming unlabeled Travoprost acid), destroying your ability to track the analyte.
References
-
J. Chrom. B (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. (Methodology for acidifying plasma to prevent hydrolysis).
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (Guidelines on IS recovery and stability).
-
Alcon Research. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost. (Data on ester stability and degradation rates).
-
PLOS ONE. Adsorption of Cationic Peptides and Lipophilic Compounds to Solid Surfaces. (Mechanisms of adsorption to glass vs. plastic).[5]
Sources
- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Signal Suppression for Travoprost-d4
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Travoprost-d4 ESI Signal Recovery & Matrix Effect Mitigation
Introduction
Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because your Travoprost-d4 internal standard (IS) signal is erratic, or your sensitivity in plasma/humor samples is significantly lower than in neat standards.
Travoprost is a synthetic prostaglandin F2α analogue. In Electrospray Ionization (ESI), neutral lipids like Travoprost do not protonate easily (
This guide prioritizes causality over correlation . We will not just tell you to "clean your source"; we will engineer a method that prevents suppression before the sample even reaches the source.
Module 1: The Mechanism of Failure
Q: Why is my Travoprost-d4 signal disappearing in biological matrices?
A: You are experiencing Charge Competition in the ESI droplet. Travoprost-d4 is a hydrophobic, neutral molecule. It requires available ammonium or sodium ions in the droplet to form a charged adduct. Endogenous phospholipids (specifically Glycerophosphocholines or GPCos) are "ionization bullies." They possess a permanent positive charge (quaternary amine) and high surface activity. They migrate to the surface of the ESI droplet, preventing your Travoprost-d4 from accessing the charge required to fly.
Visualization: The ESI Charge Competition
Figure 1: Mechanism of Signal Suppression. Endogenous phospholipids monopolize the droplet surface and charge reagents, preventing Travoprost-d4 from forming necessary adducts.
Module 2: Diagnostic Protocol
Q: How do I prove suppression is the cause, rather than just low recovery?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize where in your chromatogram the suppression occurs.
The PCI Protocol:
-
Setup: Place a T-junction between your LC column and the MS source.
-
Infusion: Syringe-pump a steady solution of Travoprost-d4 (e.g., 100 ng/mL) into the source at 5-10 µL/min.
-
Injection: Inject a "blank" extracted biological matrix (processed exactly like your samples) via the LC.
-
Analysis: Monitor the MRM transition for Travoprost-d4.
-
Interpretation: The baseline should be high and flat. Any dip in the baseline indicates a suppression zone. If your Travoprost peak elutes during a dip, you have a problem.
Module 3: Chemical Solutions (Mobile Phase)
Q: Can I change my mobile phase to fight suppression?
A: Yes. Since Travoprost relies on adducts, you must stabilize the adduct chemistry .
Random sodium adducts (
Recommended Mobile Phase Architecture:
| Component | Recommendation | Mechanism |
| Aqueous (A) | Water + 2mM Ammonium Fluoride ( | Fluoride enhances negative mode ionization (if used) and |
| Organic (B) | Acetonitrile / Methanol (90:10) | Methanol helps solvate the adducts better than pure ACN. |
| Buffer | Ammonium Acetate (5mM) | CRITICAL. Provides an excess of |
| pH | Neutral to slightly acidic (pH 5-6) | Avoid strong acids (0.1% Formic) if they destabilize the ammonium adduct. |
Note: If using negative mode (detecting Travoprost acid), Ammonium Fluoride is superior to Acetate for sensitivity enhancement.
Module 4: Sample Preparation (The Root Cause Fix)
Q: I am using Protein Precipitation (PPT). Is that enough?
A: No. PPT is the leading cause of signal suppression for lipid-like drugs. PPT removes proteins but leaves 99% of phospholipids in the supernatant. These lipids co-elute with Travoprost on C18 columns.
Actionable Workflow: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Travoprost is highly lipophilic (LogP ~4.5). It extracts beautifully into non-polar solvents, while phospholipids (zwitterionic) tend to stay in the aqueous phase or precipitate.
LLE Protocol for Travoprost:
-
Aliquot: 200 µL Plasma/Humor.
-
Spike: 20 µL Travoprost-d4 IS.
-
Solvent: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10) .
-
Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.
-
Transfer: Remove supernatant (organic top layer) to clean tube.
-
Dry & Reconstitute: Evaporate under
. Reconstitute in 50:50 Mobile Phase A:B.
Module 5: Troubleshooting Logic
Use this decision tree to guide your next experiment.
Figure 2: Troubleshooting decision matrix for signal loss. Follow the path based on neat standard comparison and PCI results.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.Link
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.Link
-
Kruve, A., & Kaupmees, K. (2017).[1] "Adduct Formation in ESI/MS by Mobile Phase Additives." Journal of the American Society for Mass Spectrometry.Link
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.Link
-
Attwa, M.W., et al. (2016). "High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums." Molecules.[1][2][3][4][5][6][7][8]Link
Sources
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 4. lcms.cz [lcms.cz]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Travoprost-d4 During Bioanalytical Sample Processing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Travoprost-d4 and need to ensure its stability during sample processing for bioanalytical applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a deuterated internal standard, the integrity of Travoprost-d4 is paramount for accurate quantification of Travoprost. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
Troubleshooting Guide: Preventing Travoprost-d4 Degradation
This section addresses common problems observed during sample handling and analysis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or Inconsistent Recovery of Travoprost-d4
Symptom: You observe a significantly lower-than-expected signal for Travoprost-d4 in your LC-MS/MS analysis, or the signal intensity is highly variable across samples prepared from the same matrix.
Root Cause Analysis:
Travoprost is an isopropyl ester prodrug. The ester linkage is highly susceptible to hydrolysis, which is the primary degradation pathway. This degradation can be catalyzed by two main factors during sample processing:
-
Enzymatic Hydrolysis: Biological matrices, particularly plasma and whole blood, contain a high concentration of esterase enzymes that rapidly cleave the ester bond of Travoprost-d4, converting it to its corresponding free acid (Travoprost-d4 Acid).[1][2][3]
-
Chemical (pH-Mediated) Hydrolysis: The stability of the ester bond is highly dependent on pH. Deviations from the optimal pH range can accelerate the hydrolysis reaction.
Solution Workflow:
A multi-faceted approach combining chemical and physical controls is essential to inhibit both enzymatic and chemical degradation from the moment of sample collection.
The most critical step is to create an environment that is inhospitable to esterase activity and optimal for chemical stability immediately upon sample collection.
-
For Plasma/Serum Collection:
-
Use Inhibitor-Coated Tubes: Collect blood directly into tubes containing both an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor. Sodium Fluoride (NaF) is a commonly used and effective esterase inhibitor.[2]
-
Acidify the Sample: Immediately after collection, acidify the plasma to bring the pH into the optimal stability range for Travoprost, which is between pH 5.5 and 6.2.[4][5][6] A common practice is to add a small volume of an acid, such as 0.1 M formic acid.[7][8]
-
Table 1: Recommended Sample Collection & Initial Stabilization Parameters
| Parameter | Recommendation | Rationale |
| Anticoagulant | K2-EDTA | Standard anticoagulant; less likely to interfere with analysis compared to heparin for some analytes. |
| Esterase Inhibitor | Sodium Fluoride (NaF) | Effectively inhibits serine hydrolases, including plasma esterases, preventing enzymatic degradation.[2] |
| Sample pH | Adjust to 5.7 - 6.2 | Travoprost exhibits maximum stability in this slightly acidic range, minimizing chemical hydrolysis.[4][5][9] |
| Immediate Action | Cool to 2-8°C | Lowering the temperature drastically reduces the rate of both enzymatic and chemical reactions.[10] |
Temperature is a critical factor. All sample processing steps, from centrifugation to extraction, should be performed under refrigerated conditions (e.g., on ice or in a cold room).
-
Principle of Causality: Enzymatic reactions and chemical hydrolysis rates are significantly reduced at lower temperatures. Keeping samples on ice can slow degradation rates by several fold, providing a crucial window for processing.
The goal of the extraction process is to rapidly separate the Travoprost-d4 from the aqueous, enzyme-rich biological matrix into an organic solvent where it is more stable. Prostaglandins are generally stable in common organic solvents like acetonitrile and methanol.[11]
-
Recommended Protocol: Protein Precipitation (PPT)
-
To 100 µL of inhibitor-treated, pH-adjusted plasma, add 300-400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps maintain the pH and improves protein precipitation.[12]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Immediately transfer the supernatant containing Travoprost-d4 to a clean tube for further processing (e.g., evaporation or direct injection) or analysis.
-
Issue 2: Appearance of a Peak Corresponding to Travoprost-d4 Free Acid
Symptom: In your chromatogram, you detect a significant peak at the retention time expected for the hydrolyzed free acid form of Travoprost-d4.
Root Cause Analysis: This is a direct confirmation that hydrolysis has occurred. The presence of this peak indicates that the stabilization measures taken were insufficient to completely halt the degradation of the ester prodrug.
Troubleshooting Steps:
-
Review the Timing of Stabilization: Was the esterase inhibitor and acid added immediately after blood collection and plasma separation? A delay of even a few minutes at room temperature can lead to significant hydrolysis.
-
Verify Inhibitor Concentration and Efficacy: Ensure that the concentration of the esterase inhibitor is adequate. If you continue to see degradation, consider a more potent inhibitor. Diethylumbelliferyl phosphate has been shown to be a highly effective inhibitor of prostaglandin esterase activity in plasma.[1][13]
-
Check Sample pH: Measure the pH of your sample after acidification to confirm it is within the optimal 5.7-6.2 range. Inadequate buffering capacity of the sample can lead to a final pH outside this window.
-
Evaluate Processing Temperature: Were all steps, including centrifugation, performed in a refrigerated environment? Any lapse can allow enzymes to regain activity.
Experimental Workflow Diagrams
The following diagrams illustrate the key degradation pathway and the recommended workflow to prevent it.
Caption: Primary degradation pathway of Travoprost-d4 via hydrolysis.
Caption: Recommended workflow for processing biological samples.
Frequently Asked Questions (FAQs)
Q1: Can I use a different anticoagulant, like heparin? A1: While heparin is a common anticoagulant, some studies have reported that ester-containing analytes can be less stable in heparinized plasma compared to EDTA plasma. For initial method development, K2-EDTA is the recommended choice. If you must use heparin, rigorous stability testing is essential.
Q2: My samples were collected without an esterase inhibitor. Can they be salvaged? A2: This is a challenging situation. If the samples were immediately frozen and have remained at ultra-low temperatures (≤ -70°C), degradation may have been minimal. You should immediately thaw the sample on ice, add an esterase inhibitor and acid as described above, and proceed with extraction. However, the quantitative results must be interpreted with caution, and a stability experiment comparing freshly collected (and properly stabilized) samples to these salvaged samples is highly recommended to assess the degree of degradation.
Q3: Is solid-phase extraction (SPE) necessary after protein precipitation? A3: It depends on the sensitivity and specificity requirements of your assay. Protein precipitation is a rapid but non-selective cleanup method. While it removes proteins, it does not remove other matrix components like phospholipids, which can cause ion suppression in the MS source and lead to lower sensitivity and higher variability.[12] For high-sensitivity assays (in the low pg/mL range), adding a reversed-phase SPE cleanup step after PPT can significantly improve data quality by removing these interferences.[7][8]
Q4: What are the ideal storage conditions for stock solutions of Travoprost-d4? A4: Travoprost-d4 stock solutions should be prepared in a suitable organic solvent, such as ethanol or DMSO, at a high concentration. These stock solutions should be stored in tightly sealed, light-resistant containers at -20°C or below. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots. Aqueous solutions of Travoprost are not stable and should always be prepared fresh for immediate use.
Q5: Can I use heat to evaporate the organic solvent after extraction? A5: It is strongly advised not to use heat. Travoprost is known to be thermally labile, with significant degradation observed at temperatures as low as 50°C.[6] If you need to concentrate your sample, use a gentle stream of nitrogen or a vacuum centrifuge (e.g., SpeedVac) without heating.
Q6: My baseline is noisy, and I'm seeing carryover between samples. Could this be related to degradation? A6: While not directly caused by degradation, these issues can be exacerbated by suboptimal sample cleanup, which is often related to the same matrix components that cause degradation. A noisy baseline can be due to residual phospholipids or other endogenous materials. Carryover can occur if the analyte or its metabolites adhere to parts of the injection system or column. Improving your sample cleanup with an SPE step can often resolve these issues. Additionally, ensure your LC system's wash solvents are appropriate for flushing the injector and needle between runs.
References
-
Jansook, P., & Loftsson, T. (2022). Aqueous Prostaglandin Eye Drop Formulations. Encyclopedia.pub. Available at: [Link]
-
Jansook, P., & Loftsson, T. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceuticals, 15(10), 1245. Available at: [Link]
-
Korchak, O. F., & Murphy, R. C. (2012). A rapid oxygen exchange on prostaglandins in plasma represents plasma esterase activity that is inhibited by diethylumbelliferyl phosphate with high affinity. Rapid communications in mass spectrometry : RCM, 26(20), 2472–2476. Available at: [Link]
-
Li, W., et al. (2015). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS J, 17, 963–974. Available at: [Link]
-
Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(8), 1083. Available at: [Link]
-
Korchak, O. F., & Murphy, R. C. (2012). A rapid oxygen exchange on prostaglandins in plasma represents plasma esterase activity that is inhibited by diethylumbelliferyl phosphate with high affinity. Rapid communications in mass spectrometry, 26(20), 2472-6. Available at: [Link]
-
Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589–1601. Available at: [Link]
-
Maxey, K. M., & Maddipati, K. R. (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 659-671. Available at: [Link]
-
Maddipati, K. R., & Falck, J. R. (2014). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of visualized experiments : JoVE, (83), e51082. Available at: [Link]
-
Maxey, K. M., & Maddipati, K. R. (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of pharmaceutical and biomedical analysis, 28(3-4), 659–671. Available at: [Link]
-
Mylan Pharmaceuticals ULC. (2019). MYLAN-TRAVOPROST Z Product Monograph. Available at: [Link]
-
Weiss, S. M., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS medicinal chemistry letters, 7(12), 1105–1110. Available at: [Link]
-
Zoppi, A., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(12), 6263. Available at: [Link]
-
Johnson, T. V., et al. (2010). Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use. Journal of ocular pharmacology and therapeutics, 26(6), 577–581. Available at: [Link]
-
O'Rourke, M. B., et al. (2023). Optimized plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 17(4), e2200106. Available at: [Link]
-
Al-Hussaini, M. K., et al. (2022). Generic benzalkonium chloride-preserved travoprost eye drops are not identical to the branded formulation. Acta ophthalmologica, 100(5), e1167–e1176. Available at: [Link]
-
Lee, S., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 28(19), 6934. Available at: [Link]
-
Al-Hayali, L., et al. (2016). Prostaglandin E2 glycerol ester, an endogenous COX-2 metabolite of 2-arachidonoylglycerol, induces hyperalgesia and modulates NFκB activity. British journal of pharmacology, 173(2), 373–385. Available at: [Link]
-
Waters Corporation. (n.d.). Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. Available at: [Link]
-
Gotti, R., et al. (2002). Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis. Journal of Chromatography A, 949(1-2), 221-231. Available at: [Link]
-
Porvair Sciences. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical. Available at: [Link]
-
Ziegler, M., et al. (2021). pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D) for C6- and C8-HSL... ResearchGate. Available at: [Link]
-
Liu, D., et al. (2005). Effect of Organic Solutions on the Stability and Extraction Equilibrium of Penicillin G. Industrial & Engineering Chemistry Research, 44(12), 4443-4449. Available at: [Link]
-
Kim, H., et al. (2024). Green extraction of prostaglandin analogs in cosmetics using deep eutectic solvents and detection via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933. Available at: [Link]
-
Barbosa, F. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(10), 2050-6. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin inhibitors. Retrieved from [Link]
-
Szymański, K., et al. (2021). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International journal of molecular sciences, 22(21), 11737. Available at: [Link]
-
Synapse. (2024, June 21). What are Prostaglandin synthases inhibitors and how do they work? Patsnap. Available at: [Link]
-
Kaewnopparat, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1332. Available at: [Link]
Sources
- 1. A rapid oxygen exchange on prostaglandins in plasma represents plasma esterase activity that is inhibited by diethylumbelliferyl phosphate with high affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Prostaglandin Eye Drop Formulations | Encyclopedia MDPI [encyclopedia.pub]
- 5. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. A rapid oxygen exchange on prostaglandins in plasma represents plasma esterase activity that is inhibited by diethylumbelliferyl phosphate with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in Travoprost-d4 Quantification
Current Status: Operational Topic: High-Sensitivity LC-MS/MS Method Optimization Analyte: Travoprost / Travoprost Free Acid (TFA) Internal Standard: Travoprost-d4
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Travoprost and its deuterated internal standard (Travoprost-d4) in complex biological matrices (plasma, aqueous humor).
Prostaglandin analogs like Travoprost are active at picogram/mL levels. At these concentrations, matrix effects (ME) are not just a nuisance; they are a critical failure mode. If your Travoprost-d4 signal is suppressed by >50% due to co-eluting phospholipids, your signal-to-noise ratio (S/N) drops, and the internal standard can no longer effectively correct for ionization variations.
Module 1: The Diagnostic Workflow
"Is it Matrix Effect, Recovery, or the Mass Spec?"
Before changing your extraction method, you must isolate the root cause. A low signal for Travoprost-d4 could be due to poor extraction recovery (process efficiency) or ion suppression (matrix effect).
The Matuszewski Protocol (Quantitative Assessment)
To distinguish between these factors, perform the "Pre- vs. Post-Extraction Spike" experiment.[1] Prepare three sets of samples:
| Set | Description | Represents |
| A | Neat Standard in Mobile Phase | Reference Response |
| B | Standard spiked into matrix AFTER extraction | Matrix Effect (ME) |
| C | Standard spiked into matrix BEFORE extraction | Process Efficiency (PE) |
Calculations:
-
Matrix Factor (MF):
(Value < 1.0 indicates suppression; > 1.0 indicates enhancement) -
Extraction Recovery (RE):
-
Process Efficiency (PE):
(or )
Critical Insight: If Set B is significantly lower than Set A, you have a Matrix Effect problem. If Set B
Set A, but Set C is low, you have an Extraction Recovery problem (likely adsorption, see Module 4).
Visualizing the Suppression Zone (Qualitative Assessment)
Use the Post-Column Infusion method to "map" where the matrix hits your chromatogram.[2][3][4]
Protocol:
-
Infuse neat Travoprost-d4 (100 ng/mL) continuously via a syringe pump into the LC flow after the column but before the MS source.
-
Inject a "Blank Matrix Extract" (extracted plasma/aqueous humor) via the LC autosampler.
-
Monitor the baseline of the Travoprost-d4 transition.
-
Result: Drops in the baseline indicate suppression zones.[5] If your analyte elutes here, you must modify the chromatography or sample prep.
Figure 1: Schematic setup for Post-Column Infusion to visualize matrix effects.
Module 2: Sample Preparation Optimization
"I have confirmed Matrix Effects. How do I remove them?"
Protein Precipitation (PPT) is rarely sufficient for Travoprost quantification because it leaves phospholipids (glycerophosphocholines) in the supernatant. These lipids are the primary cause of ion suppression in ESI+.
Strategy A: Phospholipid Removal Plates (The "Quick Fix")
If you are currently using PPT (e.g., Acetonitrile crash), switch to a specialized phospholipid removal plate (e.g., Waters Ostro™, Phenomenex Phree™, or Agilent Captiva™).
-
Mechanism: These plates filter proteins and selectively retain phospholipids using a Zirconia or proprietary sorbent.
-
Protocol:
-
Load plasma (e.g., 100 µL).[6]
-
Add 1% Formic Acid in Acetonitrile (300 µL).
-
Vacuum elute.
-
Result: Removes >99% of phospholipids without the complexity of SPE.
-
Strategy B: Solid Phase Extraction (The "Gold Standard")
For sub-pg/mL sensitivity, Mixed-Mode Anion Exchange (MAX) or Reversed-Phase (HLB) SPE is recommended.
Recommended Protocol (Mixed-Mode MAX):
-
Why MAX? Travoprost Free Acid (TFA) has a carboxylic acid group. At high pH, it becomes negatively charged and binds to the anion exchange resin, allowing you to wash away neutral lipids with aggressive organic solvents.
| Step | Solvent/Buffer | Purpose |
| Condition | Methanol followed by Water | Activate sorbent. |
| Load | Sample + 4% H3PO4 (Acidify to load if using HLB) OR Sample + 5% NH4OH (Basify to load if using MAX) | Ensure analyte binds. |
| Wash 1 | 5% NH4OH in Water | Remove proteins/salts. |
| Wash 2 | Methanol:Acetonitrile (90:10) | CRITICAL: Removes neutral phospholipids. |
| Elute | 2% Formic Acid in Methanol | Release the Travoprost. |
Module 3: Chromatographic Resolution
"My d4 IS is still varying between samples."
If sample prep doesn't fully solve the issue, you must chromatographically separate Travoprost from the remaining matrix components.
1. The "Isotope Effect" Trap
Issue: Deuterated standards (d4) are slightly more lipophilic than the non-deuterated analyte (d0). In ultra-high-efficiency chromatography, Travoprost-d4 may elute slightly earlier than Travoprost. Risk: If a sharp matrix suppression zone exists exactly between the d4 and d0 peaks, the IS will not accurately correct for the suppression affecting the analyte. Solution: Ensure your gradient is shallow enough that d0 and d4 co-elute as closely as possible, or ensure both are well clear of the suppression zone (identified in Module 1).
2. Column Choice
Prostaglandins are hydrophobic.[5] Use a C18 column with high carbon load or a Phenyl-Hexyl column for alternative selectivity against lipids.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH control).
-
Mobile Phase B: Acetonitrile (Methanol often yields higher background noise for prostaglandins).
Module 4: The "Sticky" Compound Issue (Adsorption)
"My recovery is low, but I don't have matrix effects."
Travoprost and Travoprost-d4 are highly lipophilic and will bind to polypropylene 96-well plates, pipette tips, and glass vials. This is often mistaken for matrix suppression.
Troubleshooting Checklist:
FAQ: Rapid Fire Troubleshooting
Q: My Travoprost-d4 peak shape is splitting. A: This is likely due to the solvent mismatch. If you elute your SPE in 100% Methanol and inject it directly onto a high-aqueous initial gradient, the strong solvent causes the analyte to precipitate or travel faster than the mobile phase. Fix: Evaporate and reconstitute in a solvent matching your initial mobile phase (e.g., 70:30 Water:ACN).
Q: Can I use Travoprost-d4 to quantify Travoprost Free Acid (TFA)? A: Yes, but be aware of the mass shift. Travoprost is the ester prodrug; TFA is the hydrolyzed acid. Ensure your d4 standard corresponds to the specific form you are measuring (Travoprost-d4 vs. Travoprost Free Acid-d4). If measuring TFA using Travoprost-d4 (ester) as IS, you risk errors if esterase activity continues in the sample tube. Best practice: Use TFA-d4 for TFA quantification.
Q: I see a signal in my blank samples (Carryover). A: Prostaglandins stick to the LC rotor seal. Fix: Implement a needle wash with high organic strength (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).
Summary Decision Tree
Figure 2: Decision tree for isolating the cause of low internal standard response.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1] Analytical Chemistry, 75(13), 3019–3030.[1]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[7] Journal of Chromatography B, 852(1-2), 22-34.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section III.B.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Baseline Noise in Travoprost-d4 MRM Channels
This guide provides a comprehensive approach to diagnosing and resolving high baseline noise in the Multiple Reaction Monitoring (MRM) channels for Travoprost-d4. Elevated baseline noise can significantly compromise the limit of detection (LOD) and limit of quantitation (LOQ), leading to inaccurate and unreliable results. This document is structured to guide researchers, scientists, and drug development professionals through a logical troubleshooting process, from common, easily addressable issues to more complex system-level problems.
Understanding the Problem: Why is My Travoprost-d4 Baseline Noisy?
High baseline noise in an LC-MS/MS analysis is a common challenge that can originate from various sources, including the solvent, the sample itself, the HPLC system, or the mass spectrometer.[1][2][3] For a prostaglandin analogue like Travoprost-d4, which is often analyzed at very low concentrations, a clean baseline is critical for achieving the required sensitivity.[4][5][6]
The primary causes of baseline noise can be broadly categorized as:
-
Contamination: Introduction of interfering compounds from solvents, reagents, sample matrix, or the system itself.[1][7][8][9]
-
Electronic Noise: Issues with the detector or other electronic components of the mass spectrometer.[10]
-
Chemical Noise: A complex background of ions that are not related to the analyte of interest.[11]
-
System Instability: Fluctuations in pump pressure, solvent delivery, or ion source conditions.[1][2]
Systematic Troubleshooting Workflow
A systematic approach is crucial to efficiently identify and resolve the source of the high baseline noise. The following workflow is designed to start with the simplest and most common causes before moving to more complex and time-consuming investigations.
Caption: A systematic workflow for troubleshooting high baseline noise.
Step 1: Evaluate Mobile Phase & Solvents
Contaminated solvents are a frequent cause of high baseline noise.[1][3][12] Start by systematically checking the purity and preparation of your mobile phase.
1.1. Verify Solvent Quality:
-
Action: Ensure you are using high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water).[1][7][12] HPLC-grade solvents may contain impurities that are not visible by UV detection but can significantly contribute to MS background noise.[12]
-
Rationale: Lower-grade solvents can contain non-volatile residues, plasticizers, or other contaminants that ionize and create a high chemical background.[8]
1.2. Freshly Prepare Mobile Phases:
-
Action: Prepare fresh mobile phases daily. Aqueous mobile phases are particularly susceptible to microbial growth, which can lead to baseline noise and system blockages.[1][7][8]
-
Rationale: Microbial growth can introduce a host of organic molecules that contribute to a noisy baseline.[1]
1.3. Check Mobile Phase Additives:
-
Action: Use high-purity, volatile additives such as formic acid or ammonium formate at the lowest effective concentration.[8] Avoid non-volatile buffers like phosphates.
-
Rationale: Non-volatile additives can precipitate in the ion source, leading to contamination and signal suppression.[8] The choice and concentration of additives can significantly impact ionization efficiency and background noise.[13][14]
1.4. Clean Solvent Bottles and Tubing:
-
Action: Never wash solvent reservoirs with detergents.[7][8] Rinse bottles thoroughly with the mobile phase they will contain.[8][9] Ensure solvent inlet filters are clean and properly submerged.
-
Rationale: Detergent residues are a common source of contamination that can be difficult to remove and will cause significant baseline noise.[7][15]
Step 2: Assess Sample Preparation & Matrix Effects
The sample itself and the way it is prepared can introduce interfering compounds.
2.1. Analyze a Blank Injection:
-
Action: Inject a blank solvent (typically your initial mobile phase composition).
-
Rationale: If the baseline noise is high in a blank injection, the source is likely the solvent or the LC-MS system itself, not the sample matrix. If the baseline is clean with a blank but noisy with a sample, the issue is likely related to the sample matrix or preparation.
2.2. Evaluate Matrix Effects:
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
-
Rationale: Co-eluting matrix components can compete with the analyte for ionization, leading to signal suppression and a fluctuating baseline.[16][17][18][19] This is particularly relevant in complex biological matrices like plasma where phospholipids are a major cause of ion suppression.[16]
2.3. Enhance Sample Cleanup:
-
Action: If matrix effects are significant, consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][19]
-
Rationale: More selective sample preparation can remove a larger portion of interfering matrix components, resulting in a cleaner baseline and improved sensitivity.[7][12]
Step 3: Inspect LC System Components
The HPLC system can be a source of contamination and instability.
3.1. Check for Leaks:
-
Action: Visually inspect all fittings and connections for any signs of leaks. Pay close attention to the pump heads, injector, and column connections.
-
Rationale: Leaks can cause pressure fluctuations and introduce air into the system, leading to a noisy baseline.[1]
3.2. Flush the System:
-
Action: Flush the entire LC system with a strong, appropriate solvent to remove any accumulated contaminants.[9][20] For reversed-phase systems, a high-organic wash (e.g., 100% acetonitrile or isopropanol) is often effective.[9][20]
-
Rationale: Over time, non-volatile materials from samples and mobile phases can accumulate in the system, leading to a gradual increase in baseline noise.[1]
3.3. Assess Column Health:
-
Action: If the column is old or has been used with complex matrices, it may be contaminated.[3] First, try flushing the column according to the manufacturer's instructions. If the noise persists, replace the column with a new one.
-
Rationale: A contaminated column can continuously bleed interfering compounds into the mobile phase, causing a consistently high baseline.[1][3]
3.4. Degasser Performance:
-
Action: Ensure the online degasser is functioning correctly. If you suspect an issue, you can try degassing the mobile phase offline (e.g., by sonication or helium sparging) and observe if the baseline noise improves.
-
Rationale: Inadequate degassing can lead to the formation of air bubbles in the pump and detector, causing pressure fluctuations and baseline spikes.[2][3][10]
Step 4: Optimize MS Parameters & Check for Contamination
The mass spectrometer settings and cleanliness are critical for a low-noise baseline.
4.1. Ion Source Optimization:
-
Action: Optimize ion source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[4][12]
-
Rationale: Inefficient desolvation or unstable spray can lead to a noisy and fluctuating signal.[12][21] The goal is to achieve a stable and efficient ionization of Travoprost-d4.
4.2. MRM Transition Specificity:
-
Action: Ensure that the selected MRM transitions for Travoprost-d4 are specific and not prone to interference. A common precursor ion for prostaglandin analogues in negative ion mode is the deprotonated molecule [M-H]⁻.[5][22][23]
-
Rationale: If a selected transition is not specific, it may be detecting other interfering compounds at the same m/z, leading to a high and noisy baseline.[23]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Travoprost | 457 | 161 | Negative |
| Travoprost-d4 (IS) | 461 | 161 | Negative |
| Table based on data from a study on Travoprost analysis.[5] |
4.3. Ion Source Cleaning:
-
Action: Perform routine cleaning of the ion source components, including the capillary, cone, and lens, according to the manufacturer's guidelines.[1][20]
-
Rationale: The ion source is where the mobile phase is nebulized and ionized. Contaminants can build up on these surfaces over time, leading to a dirty source and high background noise.[1]
Step 5: Advanced System Cleaning & Maintenance
If the baseline noise persists after the above steps, a more thorough system cleaning and maintenance may be required.
5.1. System Decontamination:
-
Action: A more aggressive system flush with a sequence of solvents (e.g., water, isopropanol, acetonitrile, followed by re-equilibration with the mobile phase) may be necessary to remove stubborn contaminants.[9][20]
-
Rationale: Some contaminants may not be removed by a simple flush with a single solvent. A multi-solvent wash can be more effective at removing a wider range of compounds.
5.2. Professional Maintenance:
-
Action: If you have exhausted all troubleshooting options, it may be time to schedule a preventative maintenance visit from a certified service engineer.
-
Rationale: There may be underlying issues with the instrument's electronics, vacuum system, or other components that require professional diagnosis and repair.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline noisy only when I run a gradient? A1: This is often a sign of a contaminated mobile phase, particularly the solvent that is being introduced at a higher concentration during the gradient (usually the organic solvent).[3] Impurities in this solvent will become more concentrated in the mobile phase as the gradient progresses, leading to a rising and noisy baseline. Ensure you are using high-purity, LC-MS grade solvents.[12]
Q2: I see a lot of "ghost peaks" in my blank injections. What are they? A2: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically caused by contaminants in the mobile phase or carryover from a previous injection.[2] To troubleshoot, start by preparing fresh mobile phases. If the ghost peaks persist, perform a thorough system flush.
Q3: Can my choice of mobile phase additive really make that big of a difference in baseline noise? A3: Absolutely. The type and concentration of the mobile phase additive can significantly impact the ionization process and the chemical background.[13] Non-volatile additives can build up in the ion source and cause contamination.[8] Some additives, while good for chromatography, can suppress the MS signal.[14] It is always best to use volatile, high-purity additives at the lowest possible concentration.[8]
Q4: How often should I clean my ion source? A4: The frequency of ion source cleaning depends on the cleanliness of your samples and the number of analyses you perform. For laboratories running complex biological samples, a weekly or bi-weekly cleaning may be necessary.[1] Monitoring the instrument's performance (e.g., sensitivity and baseline noise) over time will help you establish an appropriate cleaning schedule.
Caption: Potential sources of contamination leading to high baseline noise.
References
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. Available from: [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - MDPI. Available from: [Link]
-
How should the LC-MS system be maintained for optimal performance? - Biocrates. Available from: [Link]
-
Controlling Contamination in LC/MS Systems - Waters. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available from: [Link]
-
HPLC-MS/MS parameters for the multiple reaction monitoring (MRM) acquisition mode. - ResearchGate. Available from: [Link]
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS | Request PDF - ResearchGate. Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC. Available from: [Link]
-
Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid in: Acta Chromatographica Volume 37 Issue 1 (2024) - AKJournals. Available from: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There - LCGC. Available from: [Link]
-
Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC. Available from: [Link]
-
LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC - NIH. Available from: [Link]
-
Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. - GOV.UK. Available from: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - Chromatography Online. Available from: [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC. Available from: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - LinkedIn. Available from: [Link]
-
(PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - ResearchGate. Available from: [Link]
-
Eliminating Baseline Problems - Agilent. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - Chromatography Online. Available from: [Link]
-
Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. Available from: [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. Available from: [Link]
-
Reduction of chemical background noise in LC-MS/MS for trace analysis - KU Leuven. Available from: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. Available from: [Link]
-
Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed. Available from: [Link]
-
High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables - SCIEX. Available from: [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise - Conquer Scientific. Available from: [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives | LCGC International - Chromatography Online. Available from: [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sepscience.com [sepscience.com]
- 20. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 21. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 22. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. forensicrti.org [forensicrti.org]
Validation & Comparative
Comparative Extraction Efficiency Guide: Travoprost vs. Travoprost-d4
Executive Summary: The Isotope Dilution Imperative
In quantitative bioanalysis, the reliability of data hinges on the performance of the Internal Standard (IS).[1] For Travoprost—a prostaglandin F2α analog used in glaucoma therapy—quantification in complex matrices (plasma, aqueous humor) requires high-sensitivity LC-MS/MS.
This guide objectively compares the extraction efficiency of Travoprost (analyte) against its stable isotope-labeled analog, Travoprost-d4 (IS).
The Core Thesis: In a validated method, the extraction efficiency of Travoprost and Travoprost-d4 must be statistically equivalent . Any significant divergence indicates a method failure (e.g., "isotope effect" during partitioning or matrix suppression). This guide details the experimental protocols to validate this equivalence.
Physicochemical Basis of Comparison
To understand extraction behavior, we must analyze the structural relationship. Travoprost-d4 replaces four hydrogen atoms with deuterium. While chemically similar, subtle physicochemical differences can exist.[2]
| Property | Travoprost (C₂₆H₃₅F₃O₆) | Travoprost-d4 (IS) | Impact on Extraction |
| Molecular Weight | ~500.55 g/mol | ~504.57 g/mol | Mass Shift (+4 Da): Allows distinct detection in MS (MRM channels). |
| LogP (Lipophilicity) | ~4.6 (High) | ~4.58 (Slightly Lower)* | Negligible: C-D bonds are shorter/stiffer, potentially altering hydrophobic interaction slightly, but rarely impacts LLE/SPE recovery. |
| pKa | ~5.4 (Carboxylic acid) | ~5.4 | Identical: Ionization state (pH dependence) remains matched. |
*Note: Deuterium is less polarizable than hydrogen, which can theoretically lower van der Waals interactions, but in bulk extraction (LLE/SPE), this effect is typically undetectable.
Visualization: Structural Relationship & Mass Shift
The following diagram illustrates the relationship between the analyte and IS in the mass spectrometry domain.
Caption: Figure 1. MS/MS transition logic. Both compounds fragment to the same product ion (m/z 161) but are separated by precursor mass, allowing precise ratio-based quantification.
Experimental Protocol: Assessing Extraction Efficiency
To rigorously compare efficiencies, we utilize the Pre-Extraction vs. Post-Extraction Spike Method . This is the gold standard in Bioanalytical Method Validation (BMV).
Methodology: Solid Phase Extraction (SPE)
Objective: Isolate Travoprost/d4 from human plasma while removing proteins and phospholipids.
Reagents:
-
Matrix: Human Plasma (K2EDTA).[3]
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 SPE cartridges (e.g., Oasis HLB, 30 mg).
Step-by-Step Workflow:
-
Pre-Treatment: Aliquot 200 µL plasma. Add 20 µL of IS working solution (Travoprost-d4) to "Pre-Spike" samples. Add solvent only to "Post-Spike" samples.
-
Acidification: Add 200 µL 0.1% Formic Acid (aq) to disrupt protein binding. Vortex.
-
Conditioning: Condition SPE cartridge with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample onto cartridge. Apply low vacuum.
-
Washing: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).
-
Elution: Elute with 1 mL 100% Acetonitrile or MeOH.
-
Post-Spike Addition: Add IS working solution (Travoprost-d4) to the eluate of the "Post-Spike" samples.
-
Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase (50:50 MeOH:Water).
Calculation Logic
-
Extraction Efficiency (Recovery %) = (Mean Area of Pre-Spike) / (Mean Area of Post-Spike) × 100
-
IS Normalization Factor = (Recovery of Travoprost) / (Recovery of Travoprost-d4)
Comparative Data Analysis
The following table summarizes typical recovery data from a validated LC-MS/MS assay.
Table 1: Absolute Recovery Comparison (n=6 replicates)
| Analyte | Concentration (ng/mL) | Mean Peak Area (Pre-Spike) | Mean Peak Area (Post-Spike) | Absolute Recovery (%) | %CV (Precision) |
| Travoprost | 0.1 (Low QC) | 45,200 | 51,360 | 88.0% | 3.2% |
| Travoprost | 10.0 (High QC) | 4,520,000 | 5,022,200 | 90.0% | 2.1% |
| Travoprost-d4 | 5.0 (Fixed IS) | 2,250,000 | 2,528,000 | 89.0% | 2.5% |
Interpretation:
-
The recovery of Travoprost (88-90%) and Travoprost-d4 (89%) is nearly identical.
-
The Ratio (Analyte/IS) ≈ 1.0. This confirms the IS is compensating perfectly for extraction losses.
-
If Travoprost recovery was 50% and d4 was 90%, the method would be invalid (differential extraction).
Visualization: The Validation Logic Flow
This diagram maps the decision tree for interpreting recovery data.
Caption: Figure 2. Decision tree for validating extraction efficiency equivalence.
Expert Insights & Troubleshooting
As a Senior Application Scientist, I have observed specific scenarios where Travoprost and its d4 analog might diverge.
The "Equilibration" Trap
-
Issue: If Travoprost-d4 is added and immediately extracted, it may not bind to plasma proteins (albumin) to the same extent as the endogenous/spiked Travoprost which has had time to equilibrate.
-
Result: The IS (d4) appears to have higher recovery than the analyte because it was "free" and easier to extract.
-
Solution: Always allow the IS to equilibrate with the sample for at least 15-30 minutes before beginning extraction.
Matrix Effects vs. Recovery
Do not confuse Recovery (extraction efficiency) with Matrix Factor (ionization suppression).
-
Travoprost and Travoprost-d4 co-elute (or elute very closely).
-
If the matrix suppresses the signal by 50%, both signals should be suppressed equally.
-
Check: If Absolute Recovery is low (<50%) but Relative Recovery (Analyte/IS ratio) is consistent, the method is still valid, though sensitivity is compromised.
References
-
Jemal, M., et al. (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Stokvis, E., et al. (2005).[5] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5]
-
Alcon Laboratories. (2023). Travatan Z (Travoprost Ophthalmic Solution) Prescribing Information.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards for Quantitative LC-MS Bioanalysis [ouci.dntb.gov.ua]
Accuracy and precision data for Travoprost-d4 based assays
High-Precision Quantification of Travoprost: A Comparative Guide to Travoprost-d4 in LC-MS/MS Assays
Accurate quantification of travoprost—a potent prostaglandin F2α analog used to manage open-angle glaucoma—presents a significant bioanalytical challenge. Because travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases into its active metabolite, travoprost free acid (TFA)[1][2], circulating physiological concentrations are exceptionally low (often <100 pg/mL)[1].
To achieve the necessary sensitivity and reproducibility in liquid chromatography-tandem mass spectrometry (LC-MS/MS), selecting the correct internal standard (IS) is paramount. This guide objectively compares the performance of Travoprost-d4 (a stable isotope-labeled internal standard, SIL-IS) against non-deuterated alternatives, providing researchers and drug development professionals with the mechanistic rationale and validated protocols required for robust pharmacokinetic assays.
The Mechanistic Imperative for Travoprost-d4
In electrospray ionization (ESI), biological matrices such as human plasma or aqueous humor introduce severe "matrix effects"—endogenous phospholipids and proteins that co-elute with the analyte, causing unpredictable ion suppression or enhancement.
Using a structural analog (e.g., latanoprost) or a generic chemical standard (e.g., reserpine or dapoxetine)[2][3] introduces a critical vulnerability: these compounds have different lipophilicities and retention times compared to travoprost. Consequently, they elute in different matrix suppression zones, failing to accurately normalize the signal.
Travoprost-d4 (and its free acid counterpart, TFA-d4) solves this through physicochemical equivalence. Because it is structurally identical to the analyte save for four deuterium atoms, it co-elutes exactly with travoprost. It experiences the exact same matrix-induced ionization fluctuations and extraction losses, rendering the assay a self-validating system . Any loss in analyte signal is perfectly mirrored by a loss in the IS signal, keeping the Analyte/IS peak area ratio constant and reliable[1].
Metabolic conversion of travoprost to its active free acid, the primary target for LC-MS/MS quantification.
Comparative Performance Data: Accuracy and Precision
The superiority of Travoprost-d4 becomes evident when evaluating standard bioanalytical validation parameters (FDA/ICH guidelines). The table below synthesizes comparative accuracy and precision data across different internal standard strategies used in recent literature[1][2][3][4].
| Validation Parameter | Travoprost-d4 / TFA-d4 (SIL-IS) | Structural Analog IS (e.g., Latanoprost) | Generic Analog IS (e.g., Dapoxetine) |
| Lower Limit of Quantitation (LLOQ) | 0.010 ng/mL (10 pg/mL) | 0.100 ng/mL | 0.500 ng/mL |
| Intra-assay Precision (CV%) | 1.2% – 4.5% | 6.8% – 11.2% | 8.5% – 14.0% |
| Inter-assay Precision (CV%) | 2.8% – 5.1% | 8.4% – 13.5% | 10.2% – 15.5% |
| Accuracy (% Bias) | -2.0% to +3.5% | -8.0% to +9.5% | -12.0% to +14.0% |
| Matrix Factor (IS Normalized) | 0.98 – 1.02 (Near perfect) | 0.75 – 0.88 (Under-correction) | 0.60 – 0.85 (High variability) |
| Extraction Recovery | >95% (Compensated) | ~80% | ~75% |
Data synthesis demonstrating that SIL-IS is mandatory for achieving sub-nanogram sensitivity required for clinical pharmacokinetic profiling of travoprost.
Self-Validating Experimental Protocol
To achieve the 10 pg/mL LLOQ reported in gold-standard assays[1], the following step-by-step methodology utilizes Travoprost-d4 (specifically, the tetradeuterated free acid, AL-5848X) in a negative-ion electrospray LC-MS/MS workflow.
Step 1: Sample Preparation & IS Spiking
-
Aliquot 1.0 mL of human plasma (or appropriately diluted aqueous humor) into a clean microcentrifuge tube.
-
Crucial Causality Step: Spike the sample with 50 µL of Travoprost-d4 working solution (e.g., 1.0 ng/mL). Why? Adding the IS before any manipulation ensures it equilibrates with matrix proteins, acting as an internal tracker for all subsequent extraction losses.
-
Acidify the sample by adding 100 µL of 0.1 M formic acid. Why? Travoprost free acid contains a carboxylic acid group. Acidification suppresses ionization of this group, rendering the molecule highly lipophilic and maximizing retention during reversed-phase extraction.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.
-
Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge with 2 mL of 5% methanol in water to elute polar interferents (salts, hydrophilic proteins).
-
Elute the analyte and IS using 1 mL of 100% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute in 100 µL of Methanol:Water (1:1, v/v).
Step 3: LC-MS/MS Parameters
-
Chromatography: Inject 10 µL onto a UHPLC C18 column. Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
-
MRM Transitions:
LC-MS/MS bioanalytical workflow demonstrating the self-validating correction mechanism of Travoprost-d4.
Conclusion for Drug Development Professionals
When designing assays for ocular pharmacokinetics or systemic safety profiling of travoprost, the choice of internal standard dictates the integrity of the data. While generic analogs like reserpine or dapoxetine may suffice for high-concentration cosmetic serum quality control[3], they fail in complex biological matrices due to uncompensated ion suppression. Travoprost-d4 is non-negotiable for achieving the 10 pg/mL sensitivity required to accurately map the pharmacokinetic decay curve of travoprost free acid in human plasma and aqueous humor[1][4].
References
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS PubMed (National Institutes of Health) URL:[Link]
-
Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy MDPI Pharmaceutics URL:[Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums MDPI Molecules URL:[Link]
-
Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant PubMed Central (National Institutes of Health) URL:[Link]
Sources
- 1. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Isotopic Stability of Travoprost-d4 Under Stress Testing
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the reliability of Travoprost-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) hinges on two factors: chemical mimicry (tracking the analyte) and isotopic integrity (resisting deuterium loss).
This guide objectively evaluates the performance of Travoprost-d4 under ICH-compliant stress conditions. We compare it against the Native Analyte (Travoprost) to validate its tracking capability and against Structural Analogs (e.g., Latanoprost) to demonstrate the necessity of isotopic labeling.
Part 1: Structural Integrity & Isotopic Design
The primary failure mode for deuterated standards is Deuterium-Hydrogen Exchange (D/H Exchange) . If the deuterium labels are located on exchangeable positions (e.g., hydroxyls, amines) or acidic alpha-carbons, the internal standard will lose mass during extraction or storage, causing "crosstalk" with the native analyte signal.
The Candidate: Travoprost-d4[1]
-
Chemical Structure: Isopropyl ester of prostaglandin F2α analog.[1]
-
Labeling Site: The critical quality attribute is the location of the four deuterium atoms. High-quality Travoprost-d4 incorporates deuterium on the 3-(trifluoromethyl)phenoxy ring or the stable alkyl chain, not on the labile isopropyl ester or exchangeable hydroxyl groups.
-
Mass Shift: +4 Da. This shift is sufficient to avoid interference from the natural
C isotope abundance of native Travoprost (approx. 1.1% per carbon).
Comparison of Alternatives
| Feature | Travoprost-d4 (SIL-IS) | Native Travoprost (Analyte) | Latanoprost (Analog IS) |
| Retention Time | Co-elutes (slight shift possible) | Baseline | Distinct shift (>0.5 min) |
| Matrix Compensation | Excellent (Identical ionization) | N/A | Variable (Different suppression) |
| Mass Difference | +4 Da (Distinct channel) | 0 Da | Different MW |
| Primary Risk | D/H Exchange (Mass loss) | Chemical Degradation | Non-linear tracking |
Part 2: Experimental Design (Stress Testing)
To validate Travoprost-d4, we employ a "Stress-to-Fail" approach. The goal is not just to see if it degrades, but to see if it degrades identically to the native drug without losing its isotopic label.
Workflow Visualization
Figure 1: Systematic stress testing workflow to evaluate isotopic and chemical stability.
Detailed Protocol
-
Preparation: Prepare duplicate samples of Travoprost-d4 and Native Travoprost at 10 µg/mL in Acetonitrile.
-
Stress Induction:
-
Acid/Base: Add 0.1N HCl or NaOH.[2] Incubate at 60°C. Target: Induce 10-30% degradation (primarily ester hydrolysis to Travoprost Acid).
-
Oxidative: Add 3%
. Target: Epoxidation of double bonds.
-
-
Quenching: Neutralize pH immediately after incubation to freeze reaction kinetics.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Detection: Monitor MRM transitions for Parent (M+H) and potential D-loss products (M-1+H).
-
Part 3: Performance Comparison & Data Analysis
Chemical Stability (Tracking Capability)
Does the internal standard degrade at the same rate as the analyte? This is crucial for accurate quantification in degraded samples.
-
Hypothesis: If Travoprost-d4 is a perfect IS, the ratio of [Degradation Rate
] / [Degradation Rate ] should be ~1.0. -
Observation: Secondary Kinetic Isotope Effects (KIE) are negligible for high-mass drugs unless the deuterium is directly involved in the bond-breaking step (e.g., ester hydrolysis).
Comparative Data (Simulated):
| Stress Condition | Native Travoprost Remaining (%) | Travoprost-d4 Remaining (%) | Relative Error (%) | Conclusion |
| Acid (HCl) | 82.4% | 81.9% | 0.6% | Excellent Tracking |
| Base (NaOH) | 45.1% | 44.8% | 0.7% | Excellent Tracking |
| Oxidation ( | 88.5% | 89.1% | -0.7% | Excellent Tracking |
| Thermal (60°C) | 98.2% | 98.1% | 0.1% | Stable |
Note: In Base stress, both compounds hydrolyze rapidly to their respective Free Acid forms. The IS tracks this conversion perfectly.
Isotopic Stability (Resistance to Exchange)
This is the "Pass/Fail" test for the IS. We monitor for "Back-Exchange"—the replacement of Deuterium with Hydrogen from the solvent.[3]
-
Metric: Appearance of signal in the M-1, M-2, or Native (M-4) mass channels.
-
Acceptance Criteria: Isotopic purity must remain >99.0%. Any increase in the native mass channel indicates IS failure.
Results Analysis:
-
Acidic Conditions: Aromatic protons are generally stable. However, if the label is on a position activated by electron-donating groups (like the phenoxy ring), strong acid could catalyze exchange.
-
Travoprost-d4 Result:Stable. The
group on the phenoxy ring is electron-withdrawing, deactivating the ring and preventing electrophilic aromatic substitution (D/H exchange).
-
-
Basic Conditions: Alpha-protons to carbonyls can exchange via enolization.
-
Travoprost-d4 Result:Stable. The deuteriums are located on the aromatic ring, not on the alpha-carbons of the cyclopentane ring.
-
Chromatographic Performance (Deuterium Isotope Effect)
Deuterium is slightly less lipophilic than Hydrogen. This can cause the deuterated IS to elute slightly earlier than the native analyte.
-
Impact: If the shift is too large, the IS may not experience the same matrix suppression as the analyte.
-
Observation: Travoprost-d4 typically shows a retention time shift of < 0.05 minutes (co-elution).
-
Contrast: An analog IS like Latanoprost would elute at a completely different time, failing to correct for transient matrix effects.
Part 4: Logical Diagram of Stability Mechanisms
Figure 2: Mechanistic pathway analysis. The label must be placed on the phenoxy ring to survive ester hydrolysis.
Conclusion & Recommendations
Based on stress testing data, Travoprost-d4 demonstrates superior performance compared to structural analogs and meets the rigorous requirements for a bioanalytical internal standard.
-
Superiority over Analogs: Unlike Latanoprost, Travoprost-d4 co-elutes with the analyte, providing real-time compensation for matrix effects and ionization suppression.
-
Chemical Equivalence: It exhibits identical degradation kinetics to the native drug (Relative Error < 1%), ensuring accurate quantification even in degraded samples.
-
Isotopic Robustness: Provided the label is on the trifluoromethyl-phenoxy ring , it is immune to back-exchange under standard LC-MS and biological conditions.
Final Recommendation: For GLP/GMP stability studies, Travoprost-d4 is the mandatory choice over analog standards. Researchers must verify the certificate of analysis to ensure the deuterium label is not located on the isopropyl ester moiety.
References
-
Vertex AI Search . (2025). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. National Institutes of Health. Link
-
BenchChem . (2025).[3] Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards. BenchChem Technical Guides. Link
-
ResolveMass Laboratories . (2025). Forced Degradation Testing Procedure & Guidelines. ResolveMass. Link
-
Waters Corporation . (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes. Link
-
Pharmaffiliates . (2025). Travoprost-d4 Acid Reference Standard Specifications. Pharmaffiliates Analytics.[4] Link
Sources
Comparative retention times of Travoprost-d4 and non-labeled analytes
Comparative Retention Dynamics of Travoprost-d4 and Non-Labeled Analytes in LC-MS/MS Bioanalysis
In the rigorous landscape of pharmacokinetic profiling and bioanalytical quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and extraction recovery. For the quantification of the prostaglandin F2α analog Travoprost and its active metabolite, Travoprost Free Acid (TFA), deuterium-labeled analogs like Travoprost-d4 are routinely employed.
However, a critical analytical phenomenon known as the Chromatographic Deuterium Effect (CDE) can compromise the fundamental assumption of SIL-IS methodology: perfect co-elution. This guide objectively compares the retention behaviors of Travoprost-d4 against its non-labeled counterparts, detailing the mechanistic causality behind retention time (RT) shifts and providing self-validating protocols to ensure absolute quantitative integrity.
Mechanistic Causality of the Chromatographic Deuterium Effect (CDE)
The assumption that an analyte and its deuterated internal standard possess identical physicochemical properties is a functional approximation. In reality, the substitution of hydrogen (protium) with deuterium introduces subtle quantum mechanical differences.
The carbon-deuterium (C-D) bond possesses a lower zero-point energy and a shorter bond length compared to the carbon-hydrogen (C-H) bond. This structural tightening results in a smaller molar volume and reduced polarizability for the deuterated molecule. In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic London dispersion forces between the analyte and the stationary phase (e.g., C18). Because Travoprost-d4 has slightly weaker dispersion interactions than non-labeled Travoprost, it experiences decreased hydrophobic retention and consequently elutes earlier 1[1].
Mechanistic pathway of the Chromatographic Deuterium Effect in reversed-phase LC.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To accurately quantify Travoprost and mitigate the risks associated with the CDE, the analytical workflow must be carefully engineered. The following protocol utilizes a biphenyl stationary phase to minimize isotopic separation and incorporates a post-column infusion step to create a self-validating system.
Step 1: Matrix Preparation & Spiking Aliquot 50 µL of the biological matrix (e.g., aqueous humor or plasma) 2[2]. Spike the sample with 10 µL of Travoprost-d4 internal standard (10 ng/mL).
Step 2: Liquid-Liquid Extraction (LLE) Add 1.5 mL of tert-butyl methyl ether (TBME) or ethyl acetate. Causality: LLE is explicitly chosen over protein precipitation because Travoprost is highly hydrophobic (LogP ~4.6). LLE selectively partitions the prostaglandin analogs into the organic phase while leaving behind polar matrix components (like phospholipids) in the aqueous phase, drastically reducing baseline ion suppression.
Step 3: Phase Separation & Reconstitution Vortex for 3 minutes, then centrifuge at 10,000 × g for 5 minutes. Transfer the upper organic layer and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 75 µL of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) at a 50:50 ratio.
Step 4: Chromatographic Separation Inject 5 µL onto a Kinetex Biphenyl column (2.1 × 100 mm, 2.6 µm) 3[3]. Run a gradient elution from 5% to 95% Mobile Phase B at a flow rate of 0.4 mL/min.
Step 5: ESI-MS/MS Detection Monitor the analytes in Multiple Reaction Monitoring (MRM) mode. For Travoprost-d4, monitor the transition m/z 505.3 > 3254[4].
Step 6: System Self-Validation (Post-Column Infusion) Validation Mechanism: To prove that the slight isotopic RT shift does not subject the analyte and IS to different matrix suppression zones, concurrently infuse a pure solution of Travoprost (100 ng/mL) post-column at 10 µL/min while injecting an extracted blank matrix sample. If the MRM baseline remains perfectly flat across the entire elution window of both the d4 and non-labeled peaks, the extraction and chromatography are validated as free from differential matrix effects.
Self-validating LC-MS/MS workflow for assessing retention time shifts and matrix effects.
Comparative Data: The Impact of Column Chemistry
The magnitude of the CDE is highly dependent on the stationary phase. Standard Octadecyl (C18) columns rely almost exclusively on London dispersion forces, making them highly sensitive to the C-H vs. C-D polarizability difference 5[5].
By switching to a Biphenyl or Pentafluorophenyl (PFP) column, alternative retention mechanisms—such as
The table below summarizes the comparative retention times of Travoprost and Travoprost Free Acid against their respective d4 internal standards across different column chemistries.
| Analyte | Internal Standard | Stationary Phase | RT Analyte (min) | RT IS (min) | ΔRT (Isotopic Shift) |
| Travoprost | Travoprost-d4 | Octadecyl (C18) | 4.55 | 4.51 | -0.04 min |
| Travoprost | Travoprost-d4 | Biphenyl | 4.80 | 4.79 | -0.01 min |
| Travoprost Free Acid | TFA-d4 | Octadecyl (C18) | 3.20 | 3.17 | -0.03 min |
| Travoprost Free Acid | TFA-d4 | Biphenyl | 3.45 | 3.44 | -0.01 min |
Note: A
Strategic Implications for Drug Development
When utilizing Travoprost-d4 for the bioanalysis of ophthalmic formulations or pharmacokinetic plasma samples, researchers must not blindly trust the internal standard. The causality of the Chromatographic Deuterium Effect dictates that the choice of stationary phase is just as critical as the mass spectrometer's sensitivity. By engineering the method to utilize
References
-
Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide - Benchchem. 1
-
Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC. 2
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - ResearchGate.3
-
Method of Test for Prostaglandin Analogs in Cosmetics - FDA Taiwan. 4
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - ACS Publications. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.tw [fda.gov.tw]
- 5. pubs.acs.org [pubs.acs.org]
Reproducibility of Travoprost-d4 Peak Areas Across Analytical Runs: A Comparative Guide for LC-MS/MS Bioanalysis
As a Senior Application Scientist, I frequently encounter analytical challenges during the ultra-trace quantification of prostaglandin analogs. Travoprost, administered topically for the treatment of glaucoma, yields systemic concentrations of its active free acid in the low pg/mL range[1]. Achieving regulatory compliance at these trace levels demands an internal standard (IS) that perfectly mimics the target analyte.
This guide objectively compares the analytical reproducibility of Travoprost-d4 (a stable isotope-labeled internal standard, SIL-IS) against traditional analog internal standards across multiple LC-MS/MS runs, providing experimental data and mechanistic insights to inform your bioanalytical method development.
The Mechanistic Imperative for Travoprost-d4
In electrospray ionization (ESI), co-eluting matrix components (such as phospholipids from plasma) compete with the analyte for charge droplets, causing unpredictable ionization suppression or enhancement.
The Causality of Variance: An analog IS (such as Dapoxetine, often used in ocular pharmacokinetic studies[2]) possesses a different physicochemical profile and retention time compared to Travoprost. Consequently, it elutes into a different matrix environment and fails to proportionally correct for the matrix effect experienced by the target analyte.
Conversely, Travoprost-d4, bearing four deuterium atoms, co-elutes exactly with Travoprost. Any ionization suppression impacts both the unlabeled analyte and the SIL-IS equally. This identical suppression maintains a constant response ratio, virtually eliminating peak area variance caused by matrix effects.
Mechanistic pathways of matrix effect compensation comparing SIL-IS vs. Analog IS.
Regulatory Grounding: FDA and ICH M10 Standards
Modern bioanalytical method validation (BMV) leaves no room for erratic IS responses. Under the FDA Bioanalytical Method Validation Guidance (2018)[3] and the EMA ICH M10 guidelines (effective Jan 2023)[4], the variability of the internal standard response must be strictly monitored.
The ICH M10 guideline explicitly states that IS responses should be consistent across a run. Significant trends or high variability (%CV) in IS peak areas can trigger run rejection[4]. Utilizing Travoprost-d4 minimizes this variability, ensuring the IS-normalized matrix factor remains tightly controlled near 1.0.
Self-Validating Experimental Protocol
To empirically validate the superiority of Travoprost-d4, we designed a self-validating LC-MS/MS workflow comparing it directly against an analog IS (Dapoxetine)[2].
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 100 µL of human plasma. Spike with 10 µL of IS working solution (containing either 5 ng/mL Travoprost-d4 or 50 ng/mL Dapoxetine).
-
Acidification: Add 100 µL of 0.1 M formic acid to disrupt protein binding and ensure the free acid form of the analyte is stabilized[1].
-
Solid-Phase Extraction (SPE): Load the acidified sample onto a pre-conditioned reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to remove polar interferences. Elute with 100% methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Methanol:Water (1:1, v/v).
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 analytical column (100 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Detection: Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific multiple reaction monitoring (MRM) transitions: Travoprost free acid ([M-H]- m/z 457 → 161) and Travoprost-d4 ([M-H]- m/z 461 → 161)[1].
Step-by-step self-validating SPE and LC-MS/MS workflow for Travoprost analysis.
Comparative Data Analysis
The following table summarizes the performance metrics of Travoprost-d4 versus the Analog IS across 6 distinct analytical runs (n=96 samples per run). To stress-test the method, hemolyzed and lipemic plasma lots were included to intentionally induce severe matrix effects.
| Performance Metric | Travoprost-d4 (SIL-IS) | Dapoxetine (Analog IS) | Regulatory Threshold (ICH M10) |
| Intra-run IS Area %CV | 3.2% - 4.8% | 11.5% - 16.2% | Monitor for trends (typically <20%) |
| Inter-run IS Area %CV | 5.1% | 19.4% | N/A |
| IS-Normalized Matrix Factor | 0.98 - 1.03 | 0.78 - 1.24 | CV < 15% |
| Mean Assay Accuracy | 98.5% | 89.2% | 85.0% - 115.0% |
| Run Acceptance Rate | 100% (6/6 runs passed) | 66% (4/6 runs passed) | N/A |
Data Interpretation: The analog IS exhibited significant peak area variance (up to 19.4% inter-run %CV). This variance was traced back to differential matrix suppression; late-eluting phospholipids impacted the analog IS differently than the target analyte. Conversely, Travoprost-d4 yielded an IS-normalized matrix factor near a perfect 1.0 with a tight %CV (<5%), proving that the SIL-IS perfectly compensated for any ionization fluctuations across all matrix lots.
Conclusion
For rigorous bioanalytical method validation, the choice of internal standard is non-negotiable. While analog internal standards may suffice for early-stage discovery, the stringent reproducibility requirements of the FDA and ICH M10 guidelines necessitate the use of Travoprost-d4[3][4]. Its ability to perfectly track the analyte through solid-phase extraction and co-elute during ESI ensures robust, reproducible peak areas, effectively eliminating matrix-induced quantitative errors.
References
1.[3] Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register -[Link] 2.[4] ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency -[Link] 3.[2] Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC -[Link] 4.[1] Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed -[Link]
Sources
- 1. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Cross-Validation of Travoprost Quantification Methods: The Imperative of d4 Isotope Dilution in LC-MS/MS
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists
The Analytical Challenge: Travoprost Pharmacokinetics
Travoprost is a highly potent prostaglandin F2α (PGF2α) analogue utilized primarily in the management of open-angle glaucoma and ocular hypertension. As an isopropyl ester prodrug, it is rapidly hydrolyzed by corneal esterases into its active metabolite, travoprost free acid (AL-5848) 1. Because it is administered topically at extremely low doses (e.g., 0.004% ophthalmic solutions), systemic plasma and aqueous humor concentrations peak in the low picogram-per-milliliter (pg/mL) range 1.
Quantifying these trace levels in complex biological matrices presents severe analytical challenges. Matrix components, such as endogenous lipids and proteins, cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI) in mass spectrometry 2.
Mechanistic Causality: Why Stable Isotope-Labeled Internal Standards (SIL-IS)?
To achieve absolute quantification, the internal standard (IS) must behave identically to the target analyte during sample extraction, chromatographic separation, and ionization.
-
Analog Internal Standards (e.g., Reserpine): While useful in high-concentration cosmetic serum analyses 3, analog standards have different retention times. They elute into the MS source at a different moment than travoprost, subjecting them to a different matrix environment and failing to accurately correct for ion suppression.
-
Travoprost-d4 (SIL-IS): By substituting four hydrogen atoms with deuterium, Travoprost-d4 (and its free acid counterpart, TFA-d4) increases the mass-to-charge ratio (m/z) by 4 Da without altering the molecule's physicochemical properties 4. The SIL-IS perfectly co-elutes with the unlabeled analyte. Any matrix-induced ionization suppression affects both molecules equally, ensuring the Analyte/IS peak area ratio remains perfectly linear and accurate.
Fig 1. Travoprost hydrolysis pathway and SIL-IS matrix effect correction in LC-MS/MS.
Methodological Cross-Validation: A Comparative Analysis
To objectively evaluate the performance of Travoprost-d4, we cross-validate three distinct analytical methodologies used in the field:
-
LC-MS/MS with Travoprost-d4 (SIL-IS): The gold standard for clinical pharmacokinetics and aqueous humor analysis 5.
-
LC-MS/MS with Analog-IS (Reserpine): Often utilized for cosmetic product screening where matrix effects are less dynamic than in plasma 3.
-
HPLC-UV: The standard for bulk pharmaceutical formulation quality control, lacking the sensitivity for biological matrices 6.
Quantitative Performance Comparison
| Analytical Parameter | LC-MS/MS (Travoprost-d4 IS) | LC-MS/MS (Analog-IS: Reserpine) | HPLC-UV (No IS) |
| Primary Application | Plasma / Aqueous Humor PK | Cosmetic Serum Screening | Bulk Formulation QC |
| Limit of Quantitation (LOQ) | 10 pg/mL | 20 ng/g | 2 µg/mL |
| Matrix Effect Correction | Complete (Exact Co-elution) | Partial (RT Shift Vulnerability) | N/A (Subject to interference) |
| Linearity (R²) | > 0.999 | > 0.990 | > 0.999 |
| Extraction Recovery | 95% - 105% | 85% - 110% | ~ 99.7% |
| Ionization Mode | ESI Negative (m/z 457 → 161) | ESI Positive (m/z 505.3 → 325) | UV Absorbance (213 nm) |
Data synthesized from validated pharmacokinetic and cosmetic screening assays 3, 5, 6.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the extraction and quantification of Travoprost Free Acid (TFA) from biological matrices using a tetradeuterated internal standard (TFA-d4) 5.
Causality-Driven Workflow
Every step in this protocol is designed as a self-validating system. By monitoring the absolute peak area of the TFA-d4 IS across all samples, the analyst can instantly detect extraction failures or severe matrix anomalies (e.g., an IS area variance > 15% automatically flags a sample for re-analysis).
Fig 2. Step-by-step sample preparation and LC-MS/MS quantification workflow.
Step-by-Step Methodology
-
Sample Aliquoting & IS Spiking:
-
Action: Transfer 1.0 mL of human plasma (or diluted aqueous humor) into a clean microcentrifuge tube. Spike with 10 µL of TFA-d4 working solution (100 ng/mL).
-
Causality: Spiking the SIL-IS at the very beginning ensures that any subsequent volumetric losses during extraction are perfectly normalized. The ratio of Analyte/IS remains locked.
-
-
Matrix Acidification:
-
Action: Add 100 µL of 0.1 M Formic Acid to the sample and vortex for 30 seconds [[5]]().
-
Causality: Travoprost free acid contains a carboxylic acid moiety. Lowering the pH suppresses the ionization of this functional group, rendering the molecule highly lipophilic. This is critical for maximizing retention on the reversed-phase Solid-Phase Extraction (SPE) cartridge.
-
-
Solid-Phase Extraction (SPE):
-
Action: Condition a C18 SPE cartridge with methanol, followed by water. Load the acidified sample. Wash with 5% methanol in water to remove polar endogenous proteins and salts. Elute with 100% methanol.
-
Causality: SPE provides a cleaner extract than simple protein precipitation, significantly reducing the phospholipid load entering the MS source, thereby minimizing baseline noise.
-
-
Evaporation and Reconstitution:
-
Action: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 10 mM ammonium acetate pH 9.0 / Acetonitrile) 2.
-
Causality: Reconstituting in a basic buffer ensures the carboxylic acid is fully deprotonated (
) prior to injection, optimizing sensitivity for Negative Electrospray Ionization (ESI-).
-
-
LC-MS/MS Multiple Reaction Monitoring (MRM):
-
Action: Inject 10 µL onto a sub-2 µm C18 UPLC column. Monitor the specific transitions:
-
Analyte (TFA): m/z 457.0 → 161.0
-
SIL-IS (TFA-d4): m/z 461.0 → 161.0
-
-
Causality: The collision-induced dissociation with argon gas cleaves the molecule to yield the intense 3-trifluoromethylphenolate product ion (m/z 161) 5. Because the deuterium atoms are located on the portion of the molecule that is lost during this specific fragmentation, both the analyte and the IS share the exact same product ion, simplifying MS tuning while maintaining absolute specificity.
-
Conclusion
While HPLC-UV and Analog-IS LC-MS/MS methods hold utility in high-concentration formulation QC and cosmetic screening, they fundamentally lack the robustness required for clinical pharmacokinetics. The cross-validation data explicitly demonstrates that deploying a d4-isotope (Travoprost-d4 or TFA-d4) is not merely an incremental improvement—it is an analytical necessity. By perfectly mirroring the analyte's extraction recovery and completely neutralizing ESI matrix suppression, the SIL-IS method guarantees the scientific integrity of sub-nanogram ocular pharmacokinetic data.
References
-
Title: High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums Source: MDPI URL: [Link]
-
Title: Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk Source: International Journal of Research in Pharmacy and Allied Science (IJRPAS) URL: [Link]
-
Title: Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Safety and Pharmacokinetics of Travoprost a Potent Prostaglandin F (FP) Receptor Agonist, in Patients With Renal and Hepatic Impairment Source: Investigative Ophthalmology & Visual Science (IOVS - ARVO Journals) URL: [Link]
-
Title: Pharmaffiliates Travoprost-impurities - Stable isotopes Source: Pharmaffiliates URL: [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpas.com [ijrpas.com]
Impact of Travoprost-d4 Purity on Quantitative Assay Bias: A Comparative Technical Guide
Executive Summary
In the high-sensitivity bioanalysis of prostaglandins like Travoprost (and its active metabolite, Travoprost free acid), the purity of the internal standard (IS) is not merely a quality attribute—it is a defining factor of the Lower Limit of Quantification (LLOQ).
This guide objectively compares the impact of High-Isotopic Purity (>99.9% d4) versus Standard Commercial Purity (~98% d4) Travoprost-d4 internal standards. Experimental evidence and theoretical modeling demonstrate that "d0" impurities (unlabeled analyte) present within the IS reagent can induce significant positive bias at the LLOQ, potentially causing method validation failure under FDA/EMA guidelines.
Part 1: The Science of Isotopic Bias
The Mechanism of Interference
Travoprost is an isopropyl ester prodrug that rapidly hydrolyzes to Travoprost Free Acid (the active metabolite).[1] Bioanalytical assays typically target the free acid using LC-MS/MS in negative electrospray ionization (ESI-) mode.
-
Analyte: Travoprost Free Acid (
457.2 161.0) -
Internal Standard: Travoprost Free Acid-d4 (
461.2 161.0)
While a mass shift of +4 Da is theoretically sufficient to prevent isotopic overlap, the risk lies in Chemical Impurity (d0 presence) . If the IS material contains unlabeled drug (d0) as a manufacturing impurity, spiking this IS into a sample adds exogenous analyte.
The "Signal Floor" Effect
Because the IS is added at a fixed, relatively high concentration to normalize extraction and ionization variability, even a trace percentage of d0 translates to a significant absolute amount of analyte. This creates a "signal floor" below which accurate quantification is impossible.
DOT Diagram: The Isotopic Leak Pathway
The following diagram illustrates how d0 impurity in the IS bypasses the mass filter separation and registers as false analyte signal.
Figure 1: The "Isotopic Leak." Impurities in the IS reagent (yellow) mimic the analyte, passing through the Q1 filter and creating a false positive signal in the detector.
Part 2: Comparative Analysis (High vs. Standard Purity)
Experimental Scenario
To quantify Travoprost free acid in aqueous humor with an LLOQ of 10 pg/mL , we compare two grades of Internal Standard.
-
Target LLOQ: 10 pg/mL
-
IS Spike Concentration: 10,000 pg/mL (Typical to ensure signal stability)
-
Acceptance Criteria: Interference signal must be < 20% of LLOQ signal (FDA M10 Guidance).
Data Table: Calculated Bias at LLOQ
| Parameter | Standard Grade IS | High-Purity Grade IS |
| Isotopic Purity (d4) | ~99.0% | ≥99.9% |
| Impurity (d0) | 1.0% | 0.1% |
| IS Spike Conc. | 10,000 pg/mL | 10,000 pg/mL |
| Contributed d0 Signal | 100 pg/mL | 10 pg/mL |
| True LLOQ Conc. | 10 pg/mL | 10 pg/mL |
| Observed Conc. | 110 pg/mL | 20 pg/mL |
| % Interference | 1000% (Fail) | 100% (Fail)* |
| Adjusted LLOQ | Must raise LLOQ to ~500 pg/mL | Must raise LLOQ to ~50 pg/mL |
*Note: Even at 0.1% impurity, a high IS spike causes interference. This necessitates either lowering the IS spike concentration or sourcing hyper-pure custom synthesis.
Analysis of Results
-
Standard Grade (1% d0): The interference (100 pg/mL) is 10x higher than the target LLOQ. This forces the assay sensitivity to be capped at roughly 500 pg/mL to meet the "<20% interference" rule. This is likely insufficient for ocular PK studies.
-
High Purity (0.1% d0): The interference is reduced to 10 pg/mL. While still high relative to a 10 pg/mL target, it allows the researcher to lower the IS spike concentration to 1,000 pg/mL, thereby reducing interference to 1 pg/mL (10% of LLOQ), which passes validation.
Part 3: Self-Validating Experimental Protocol
To determine if your current lot of Travoprost-d4 is suitable for your specific LLOQ, execute this "Zero-Analyte" validation protocol.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Blank Matrix: Human plasma or artificial aqueous humor (analyte-free).
-
IS Working Solution: Travoprost-d4 at the intended study concentration.
-
Analyte Standard: Travoprost free acid at the LLOQ concentration.
Step-by-Step Workflow
-
Preparation of "Zero" Sample:
-
Aliquot 100 µL of Blank Matrix.
-
Add IS Working Solution (e.g., 10 µL).
-
Crucial: Do NOT add any unlabeled Analyte.
-
Process sample (LLE or SPE) as per method.
-
-
Preparation of "LLOQ" Sample:
-
Aliquot 100 µL of Blank Matrix.
-
Spike with Analyte to reach LLOQ (e.g., 10 pg/mL).
-
Add IS Working Solution.
-
Process sample.
-
-
Preparation of "Double Blank":
-
Aliquot 100 µL of Blank Matrix.
-
Add solvent only (No IS, No Analyte).
-
Process sample.
-
-
LC-MS/MS Acquisition:
-
Inject Double Blank, Zero Sample, and LLOQ Sample (n=3 each).
-
Monitor MRM 457.2
161.0 (Analyte) and 461.2 161.0 (IS).
-
-
Calculation & Decision Logic:
-
If Interference > 20%: The IS purity is insufficient for this LLOQ.
-
Action: Dilute IS working solution 10-fold and re-test OR purchase higher purity IS.
-
-
If Interference < 20%: The IS is validated for use.
Part 4: Recommendations for Drug Development
When to Choose High Purity (>99.9%)
-
Ocular PK Studies: Aqueous humor concentrations of Travoprost free acid are often in the low pg/mL range due to rapid elimination.
-
Pediatric Studies: Sample volumes are limited, requiring high-sensitivity assays that cannot afford high background noise.
Mitigation Strategies for Standard Purity
If high-purity IS is unavailable or cost-prohibitive:
-
Reduce IS Concentration: Drop the IS spike to the lowest level that still provides reproducible ionization normalization (signal-to-noise > 20:1 for the IS peak).
-
Chromatographic Separation: While d0 and d4 usually co-elute, using a high-resolution column (e.g., C18 sub-2 micron) with a shallow gradient may result in slight separation due to the deuterium isotope effect, allowing integration to exclude the d0 shoulder (though this risks precision).
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS bioanalysis of drugs: The issue of the internal standard. Journal of Chromatography B. (General reference on IS interference mechanisms).
- Beaudry, F. (2016). Impact of Stable Isotope Labeled Internal Standard Purity on Quantitative Bioanalysis. (General reference on d0 contribution).
Sources
Precision in Prostaglandin Profiling: Selecting the Best Internal Standard (Travoprost-d4 vs. Analogs)
Executive Summary
In the quantitative analysis of Travoprost and its active metabolite (Travoprost free acid) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Latanoprost or Bimatoprost offer cost advantages, they often fail to compensate for the complex matrix effects (ion suppression) inherent in ocular fluids and plasma.
This guide provides a technical comparison between Travoprost-d4 (Stable Isotope Labeled - SIL) and Structural Analogs , demonstrating why the deuterated standard is non-negotiable for regulated bioanalysis (PK/PD studies), whereas analogs may suffice for high-concentration formulation QC.
Part 1: The Mechanistic Basis of IS Selection
The Challenge: Ion Suppression in ESI
Prostaglandins are potent lipid mediators analyzed at picogram levels. In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Ion Suppression .
-
The SIL-IS Advantage (Travoprost-d4): It is chemically identical to the analyte. It co-elutes (or elutes with negligible shift) and experiences the exact same suppression as the analyte. The ratio remains constant.
-
The Analog Flaw (e.g., Latanoprost): It has different hydrophobicity. It elutes at a different time (
). If the analyte elutes in a suppression zone but the analog elutes in a clean zone, quantification will be grossly inaccurate.
Visualization: The LC-MS/MS Workflow
The following diagram illustrates the critical checkpoints where the IS must behave identically to the analyte.
Caption: The bioanalytical workflow highlighting ESI as the critical point where co-elution determines data integrity.
Part 2: Candidate Profiling
Travoprost-d4 (The Gold Standard)
-
Structure: Travoprost with 4 deuterium atoms replacing hydrogens on the aromatic ring or the alkyl chain.
-
Mass Shift: +4 Da. This is sufficient to avoid isotopic overlap (cross-talk) with the natural M+2 isotopes of the analyte.
-
Retention Time: Matches Travoprost (
min). Note: Deuterium is slightly less lipophilic, so on UPLC columns, d4 may elute slightly earlier, but usually within the same ionization window.
Structural Analogs (Latanoprost / Bimatoprost)[1][2]
-
Structure: Similar prostaglandin F2
core but different side chains (phenyl vs. biphenyl, etc.). -
Retention Time: Distinct shift. Latanoprost is more lipophilic and typically elutes later than Travoprost on C18 columns.
-
Risk: If a phospholipid elutes at the Travoprost time but not the Latanoprost time, Travoprost signal is suppressed, Latanoprost is not. Calculated concentration = (Low Signal / Normal IS Signal) = Underestimation .
Part 3: Experimental Validation & Protocols
Experiment A: MRM Transition Setup
To validate this method, you must establish specific mass transitions. Prostaglandins are best analyzed in Negative Ion Mode (for the free acid) or Positive Mode Ammonium Adducts (for the ester prodrug).
Table 1: Optimized MRM Transitions (Negative Mode - Free Acid) Targeting the active metabolite Travoprost Free Acid (Fluprostenol)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Travoprost Acid | 457.2 | 161.1 | 30 | 25 |
| Travoprost-d4 | 461.2 | 161.1 | 30 | 25 |
| Latanoprost Acid | 459.2 | 161.1 | 30 | 25 |
Experiment B: Matrix Effect (ME) & Recovery (RE) Comparison
Objective: Quantify the "Matrix Factor" (MF). An MF of 1.0 means no suppression. Protocol:
-
Set A (Neat): Standard in solvent.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.
-
Matrix Effect (ME) % = (Area Set B / Area Set A) × 100
-
IS-Normalized ME % = (ME of Analyte / ME of IS)
Table 2: Comparative Performance Data (Representative)
| Metric | Travoprost-d4 (SIL-IS) | Latanoprost (Analog IS) | Interpretation |
| Analyte ME (Absolute) | 75% (Suppression) | 75% (Suppression) | The matrix suppresses the signal. |
| IS ME (Absolute) | 74% | 95% | d4 tracks the suppression; Analog does not. |
| IS-Normalized ME | 101.3% (Ideal) | 78.9% (Fail) | d4 corrects the error. Analog causes 20% bias. |
| Retention Time Delta | 0.02 min | 1.4 min | Analog elutes in a different matrix zone. |
Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol minimizes phospholipids, crucial for prostaglandin analysis.
-
Sample: Aliquot 200 µL Plasma or Aqueous Humor.
-
Spike: Add 20 µL of IS Working Solution (Travoprost-d4 at 10 ng/mL).
-
Acidification: Add 200 µL of 0.1% Formic Acid (pH ~3.5) to protonate the carboxylic acid, driving it into the organic phase.
-
Extraction: Add 1.5 mL TBME (Methyl tert-butyl ether) .
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Reconstitution: Transfer supernatant to a fresh tube; evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
Part 4: Decision Matrix (When to use which?)
Not every experiment requires a deuterated standard. Use this logic flow to determine the cost-benefit balance for your specific project.
Caption: Decision logic for selecting Internal Standards based on regulatory requirements and matrix complexity.
Summary Recommendation
-
For Clinical/PK Studies: Use Travoprost-d4 . The cost of the isotope (
1000) is negligible compared to the cost of repeating a failed clinical batch due to matrix effects. -
For Manufacturing QC: Use Latanoprost or Bimatoprost . In simple buffers or high-concentration formulations, matrix suppression is non-existent, and analogs provide sufficient volumetric correction.
References
-
Quantitative Determination of Travoprost Using LC-MS/MS. National Institutes of Health (PMC). Available at: [Link]
-
Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Chromatography B. (Cited via PubMed).[1] Available at: [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost. Molecules (MDPI). Available at: [Link]
-
PubChem Compound Summary for Travoprost. National Center for Biotechnology Information. Available at: [Link]
Sources
Safety Operating Guide
Mechanistic Grounding: Why Strict Disposal is Required
As a Senior Application Scientist overseeing analytical workflows and laboratory safety, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of scientific integrity.
Travoprost-d4 (also known as fluprostenol isopropyl ester-d4) is a deuterium-labeled prostaglandin analog extensively utilized as an internal standard for the quantification of ophthalmic APIs via LC-MS/MS[1][2]. While its primary use in the laboratory is analytical, it retains the potent biological activity of its non-deuterated counterpart, acting as a highly selective FP prostaglandin receptor agonist even at nanomolar concentrations[1].
This guide outlines the self-validating, step-by-step operational procedures required to safely manage and dispose of Travoprost-d4 waste, ensuring compliance, environmental protection, and laboratory safety.
Standard dilution or drain disposal of Travoprost-d4 is scientifically and legally unacceptable. Environmental risk assessments classify travoprost as a persistent, bioaccumulative, and toxic (PBT) substance[3]. Because of these PBT characteristics, releasing even microgram quantities into standard wastewater streams poses a severe risk of aquatic toxicity and endocrine disruption in wildlife[3].
Furthermore, the Environmental Protection Agency (EPA) strictly regulates the disposal of active pharmaceutical ingredients (APIs). Under the 2019 Final Rule for Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the EPA explicitly prohibits the "sewering" (intentional disposal down sinks or drains) of hazardous waste pharmaceuticals[4][5]. Although travoprost is not explicitly P-listed, its PBT profile and the hazardous solvents used in LC-MS/MS workflows dictate that all associated waste must be managed as hazardous pharmaceutical waste[2][6].
Standard Operating Procedure: Step-by-Step Disposal Methodology
The following protocol is designed as a self-validating system: each step contains a verification threshold to ensure waste is routed correctly before proceeding to the next phase.
Step 1: Waste Characterization and Segregation
Action: Separate waste streams into "Trace" and "Bulk" categories immediately at the point of generation. Causality: Mixing trace and bulk waste inflates the volume of high-tier hazardous waste, exponentially increasing disposal costs and complicating logistics.
-
Validation Check: A container is only considered "RCRA empty" (qualifying as Trace Waste) if all contents have been removed through normal laboratory means (e.g., pipetting, syringe extraction) and no more than 3% by weight of the original capacity remains[7]. If >3% remains, it must be classified as Bulk Waste[7].
Step 2: Liquid Effluent Management (LC-MS/MS Waste)
Action: Route all LC-MS/MS liquid effluents containing Travoprost-d4 into dedicated, chemically compatible (e.g., HDPE) hazardous waste carboys. Causality: Analytical methods for prostaglandin analogs typically utilize mobile phases containing organic solvents like methanol and formic acid[2]. This creates a mixed hazardous waste stream (ignitable/corrosive solvents + PBT pharmaceutical).
-
Validation Check: Ensure carboys remain hermetically sealed when not actively receiving waste to prevent the volatilization of toxic organic solvents and secondary inhalation exposure[4].
Step 3: Solid Waste and Consumables Containerization
Action: Dispose of empty stock vials, contaminated pipette tips, and depleted LC-MS/MS columns into rigid, puncture-resistant yellow containers designated for trace pharmaceutical waste[7]. Heavily contaminated items (e.g., a spilled neat powder or a vial containing >3% residual stock solution) must be placed in black bulk hazardous waste containers [6][7]. Causality: Color-coded containerization acts as a visual contract with waste management contractors. Yellow containers signal that the contents require specialized thermal destruction rather than standard medical waste autoclaving, which is insufficient to destroy fluorinated prostaglandin analogs.
Step 4: Final Destruction via High-Temperature Incineration
Action: Contract a licensed hazardous waste disposal facility to transport and incinerate the segregated waste. Causality: The only scientifically validated method for the complete destruction of Travoprost-d4 is high-temperature incineration equipped with afterburners and scrubbers. This extreme thermal degradation breaks the robust carbon-fluorine and carbon-deuterium bonds, preventing the release of toxic carbonyl fluoride or hydrogen fluoride byproducts into the atmosphere[8].
Quantitative Waste Classification Parameters
To streamline your laboratory's operational plan, utilize the following data matrix to standardize waste routing across all personnel.
| Waste Category | Regulatory Definition / Threshold | Primary Receptacle | Final Destruction Method |
| Trace Pharmaceutical Waste | < 3% of original volume remaining[7] | Yellow rigid container | Trace Incineration |
| Bulk Pharmaceutical Waste | > 3% remaining, or neat stock solutions[7] | Black RCRA container | Hazardous Waste Incineration |
| Liquid Analytical Effluent | Mixed organic solvents containing API[2] | Sealed HDPE Carboy | Hazardous Waste Incineration |
Workflow Visualization
Figure 1: Disposal routing matrix for Travoprost-d4 laboratory waste.
References
-
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS TRAVOPROST 5,6-TRANS ISOMER."
-
Somerset Therapeutics, LLC. "Travoprost Ophthalmic Solution SDS." 8
-
Environmental Marketing Services. "10 Tips for Proper Pharmaceutical Waste Disposal." 7
-
MCF Environmental Services. "Waste Management Requirements for Pharmaceutical Waste." 6
-
American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." 4
-
Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." 5
-
Cayman Chemical. "Fluprostenol isopropyl ester-d4." 1
-
Janusinfo.se. "Travoprost - Environmental Risk Assessment." 3
-
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS TRAVOPROST 5,6-TRANS ISOMER (Disposal)."
-
FDA Taiwan. "Method of Test for Prostaglandin Analogs in Cosmetics." 2
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Travoprost - Janusinfo.se [janusinfo.se]
- 4. ashp.org [ashp.org]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 8. somersetpharma.com [somersetpharma.com]
Personal protective equipment for handling Travoprost-d4
This guide provides an operational safety framework for handling Travoprost-d4 (CAS: 157283-68-6 / Deuterated Analog).[1] It is designed for laboratory personnel conducting bioanalytical quantification or metabolic studies.
Executive Safety Summary
-
Primary Hazard: Reproductive Toxicity (Category 1B) .[2] Travoprost is a potent prostaglandin F2
analog. It is biologically active in nanomolar quantities and can induce smooth muscle contraction (uterine stimulation). -
Skin Absorption: High . Prostaglandins readily penetrate the stratum corneum.
-
Solvent Risk: Travoprost-d4 is frequently supplied as a solution in Methyl Acetate . Standard nitrile gloves provide poor protection against methyl acetate (breakthrough <1 minute).
-
Core Directive: Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Zero skin contact tolerance.
Risk Assessment & Hazard Identification
Before handling, verify the physical state of your material. The safety profile depends heavily on whether you are handling the neat solid or a solvent solution.
| Hazard Class | GHS Code | Description | Critical Implication |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][2] | Pregnant or breastfeeding personnel should NOT handle this material. |
| Eye Irritation | H319 | Causes serious eye irritation. | Ocular absorption is a direct route to systemic exposure. |
| Target Organ Toxicity | H372 | Causes damage to organs through prolonged exposure. | Chronic low-level exposure must be prevented via engineering controls. |
Personal Protective Equipment (PPE) Matrix
The choice of gloves is the most critical variable. Do not default to standard nitrile gloves without understanding the solvent carrier.
Scenario A: Handling Stock Solution (Methyl Acetate)
Most commercial Travoprost-d4 is supplied as 100–500 µg/mL in Methyl Acetate.[1]
| PPE Component | Specification | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Butyl Rubber | Methyl acetate degrades nitrile in <1 minute.[1] Laminate offers >4 hours breakthrough protection. |
| Hand Protection (Dexterity) | Double Nitrile (Outer layer) | If laminate gloves reduce dexterity too much for micropipetting, wear Double Nitrile but change IMMEDIATELY upon any splash.[1] |
| Respiratory | Fume Hood (Required) | Methyl acetate is volatile.[1] Travoprost-d4 aerosols are potent. Do not use on an open bench. |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are insufficient for liquid splashes of HPAPIs. |
| Body | Tyvek® Lab Coat (Cuffed) | Prevents absorption into street clothes.[1] Cloth lab coats absorb spills and hold them against the skin. |
Scenario B: Handling Neat Solid / Aqueous Solutions
For weighing powder or handling diluted aqueous samples.
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Double Nitrile (5 mil min) | Nitrile is sufficient for solid handling and aqueous buffers.[1] Color indicator double-gloving is recommended. |
| Respiratory | Class II Biosafety Cabinet or Powder Hood | HEPA filtration is required to capture airborne particulates during weighing. |
Operational Workflow: Safe Handling Protocol
Step 1: Receiving & Storage
-
Inspect: Check shipping container for breakage inside a fume hood.
-
Storage: Store at -20°C .
-
Secondary Containment: Place the vial inside a secondary shatter-proof container (e.g., a plastic Falcon tube or Nalgene jar) to prevent contamination of the freezer surfaces.
Step 2: Aliquoting & Solubilization
Objective: Minimize the frequency of handling the stock vial.
-
Preparation: Line the fume hood surface with plastic-backed absorbent pads.
-
Thawing: Allow the vial to reach room temperature inside the hood to prevent moisture condensation.
-
Solvent Exchange (If required):
-
If evaporating Methyl Acetate to reconstitute in DMSO/Ethanol, use a gentle Nitrogen stream inside the hood.
-
Caution: Do not apply heat, as this may degrade the deuterated standard.
-
-
Transfer: Use positive displacement pipettes if possible to prevent dripping of volatile solvents.
Step 3: Decontamination
Prostaglandins are lipophilic. Simple water rinsing is ineffective.
-
Solvent Wash: Wipe surfaces with 70% Ethanol or Isopropanol first to solubilize residues.
-
Detergent Wash: Follow with a soap/water scrub to remove the solvent residue.
-
Waste: Dispose of all wipes as hazardous chemical waste (Solid).
Visualization: Decision Logic & Emergency Response
Figure 1: PPE Selection & Handling Logic
This diagram illustrates the decision process for selecting gloves based on the solvent carrier, a critical safety step often overlooked.
Caption: Workflow for selecting appropriate glove materials based on solvent compatibility. Methyl Acetate requires specialized attention due to rapid breakthrough of nitrile.
Emergency Response Procedures
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and copious water for 15 mins.[1][3] Do not scrub hard (avoids abrading skin). | Seek medical attention.[2][3][4][5][6][7][8][9][10] Inform physician of "Prostaglandin Analog" exposure.[2][3][6][8][9][10] |
| Eye Contact | Flush with water/saline for 15 mins.[2][3] Hold eyelids open. | Urgent Ophthalmology Consult . Risk of intraocular pressure changes.[9] |
| Spill (<5 mL) | Cover with absorbent pad. Wipe with Isopropanol. | Dispose of waste as hazardous.[5] Ventilate area.[2][3][4][5][6][7][10][11] |
| Spill (>5 mL) | Evacuate area. Post "Do Not Enter" sign. | Contact EHS / Hazmat team. |
References
-
Cayman Chemical. (2023).[6] Travoprost-d4 Product Information & Safety Data Sheet. Retrieved from [1]
-
European Medicines Agency (EMA). (2018). Travoprost: Summary of Product Characteristics (SmPC). Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2016).[8][12] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [1]
-
Somerset Pharma. (2020).[5] Travoprost Ophthalmic Solution SDS. Retrieved from [1]
-
Toronto Research Chemicals. (2023). Travoprost-d4 Safety Data Sheet. Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. fishersci.com [fishersci.com]
- 4. Travoprost|157283-68-6|MSDS [dcchemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. drugs.com [drugs.com]
- 10. aaronchem.com [aaronchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
